molecular formula C7H4BrF4N B13465411 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

Cat. No.: B13465411
M. Wt: 258.01 g/mol
InChI Key: JRCIQPYQKFMIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine ( 60715-33-5) is a high-value fluorinated heterocyclic compound with the molecular formula C 7 H 4 BrF 4 N and a molecular weight of 258.01 . This compound serves as a versatile building block in organic and medicinal chemistry. The presence of both a bromine atom and a tetrafluoroethyl group on the pyridine ring provides two distinct reactive sites for further chemical modification, making it an ideal intermediate for constructing more complex molecules . Fluorinated pyridines are of significant interest in the development of agrochemicals and pharmaceuticals, as the introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and bioavailability . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4BrF4N

Molecular Weight

258.01 g/mol

IUPAC Name

2-bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

InChI

InChI=1S/C7H4BrF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H

InChI Key

JRCIQPYQKFMIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)F)Br

Origin of Product

United States

Foundational & Exploratory

The 1,2,2,2-Tetrafluoroethyl Moiety: Strategic Fluorination in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of 1,2,2,2-tetrafluoroethyl pyridine derivatives.

Executive Summary

The 1,2,2,2-tetrafluoroethyl group (


) represents a sophisticated fluorinated motif in medicinal chemistry, distinct from the ubiquitous trifluoromethyl (

) or the achiral 1,1,2,2-tetrafluoroethyl (

) isomers.[1] Its introduction onto a pyridine scaffold imparts unique "polar hydrophobicity," creates a chiral center allowing for stereochemical tuning, and significantly alters the basicity of the pyridine nitrogen. This guide outlines the physicochemical rationale for this moiety, detailed synthetic protocols focusing on radical fluoroalkylation, and strategic applications in drug design.[1]

Part 1: The Fluorine Effect – Physicochemical Rationale

Structural Distinction & Chirality

Unlike the achiral


 or 

groups, the 1,2,2,2-tetrafluoroethyl moiety possesses a chiral center at the

-carbon (

).[1] This stereocenter offers a critical advantage in drug development: the ability to probe the chiral environment of a target protein binding pocket.
Property1,2,2,2-Tetrafluoroethyl Trifluoromethyl 1,1,2,2-Tetrafluoroethyl
Structure



Chirality Chiral (

)
AchiralAchiral
H-Bond Donor Weak (C-H acidic)NoneWeak (Terminal H)
Electronic Effect Strong EWGStrong EWGStrong EWG
Metabolic Stability High (blocked

-oxidation)
HighModerate (Terminal H)
Electronic Modulation (pKa Shift)

The


 group is strongly electron-withdrawing (EWG) due to the cumulative inductive effect of four fluorine atoms. When substituted at the C2 or C4 position of pyridine, it significantly lowers the 

of the pyridinium ion.
  • Pyridine

    
    :  ~5.2
    
  • 2-(

    
    )pyridine 
    
    
    
    :
    ~2.6
  • 2-(

    
    )pyridine 
    
    
    
    :
    Estimated ~2.8–3.0

Medicinal Impact: This reduction in basicity decreases the fraction of ionized drug at physiological pH (7.4), enhancing membrane permeability and oral bioavailability while reducing hERG channel affinity, which often correlates with high basicity.

Lipophilicity and "Polar Hydrophobicity"

The C-F bond is highly polar, yet the overall group is lipophilic. The single hydrogen atom in the 1,2,2,2-motif acts as a weak hydrogen bond donor (HBD), capable of interacting with carbonyl backbone acceptors in enzymes.[1] This contrasts with perfluoroalkyl groups, which are purely hydrophobic.[1]

Part 2: Synthetic Architectures

The installation of the 1,2,2,2-tetrafluoroethyl group onto electron-deficient heterocycles like pyridine is challenging via classical nucleophilic substitution (


).[1] The most robust methodology relies on Radical Minisci-type reactions .
Strategic Decision Tree

Use the following logic flow to determine the optimal synthetic route for your substrate.

SynthesisStrategy Start Target: 1,2,2,2-Tetrafluoroethyl Pyridine Substrate Analyze Substrate Availability Start->Substrate IsPyridine Existing Pyridine Core? Substrate->IsPyridine DirectFunc Late-Stage Functionalization IsPyridine->DirectFunc Yes BuildingBlock Condensation / Cyclization IsPyridine->BuildingBlock No YesPy Yes NoPy No (De Novo) Method1 Photoredox Minisci (Reagent: CF3CHFI) DirectFunc->Method1 C2/C4 Selectivity Needed Method2 N-Oxide Rearrangement (Reagent: Perfluoropropene) DirectFunc->Method2 Scale-up / No Photocatalyst Method3 Cyclization with Fluorinated Diketones BuildingBlock->Method3 Complex Substitution Pattern caption Figure 1: Strategic decision tree for synthesis selection.

Part 3: Experimental Protocols

Protocol A: Photoredox Minisci Alkylation

This is the modern standard for late-stage functionalization. It utilizes visible light to generate the fluoroalkyl radical from an iodide precursor.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Alkylating Agent: 1-iodo-1,1,1,2-tetrafluoroethane (

    
    ) (2.0–3.0 equiv).[1] Note: This reagent has a boiling point of ~12°C. It must be handled as a gas or chilled liquid in a sealed vessel.
    
  • Photocatalyst:

    
     (1 mol%) or Eosin Y (organic alternative).
    
  • Solvent: DMSO or MeCN (degassed).

  • Base:

    
     (2.0 equiv) to neutralize HI byproducts.
    

Mechanism: The photocatalyst is excited by blue LEDs. It reduces the


 via Single Electron Transfer (SET), releasing iodide and generating the electrophilic 

radical. This radical attacks the most electron-deficient position of the protonated (or neutral) pyridine.

MinisciMechanism PC Ir(III) (Ground) PC_Star *Ir(III) (Excited) PC->PC_Star Blue LED (450nm) PC_Ox Ir(IV) PC_Star->PC_Ox -e⁻ Reagent CF3-CHF-I PC_Star->Reagent SET PC_Ox->PC +e⁻ Radical •CH(F)CF3 Reagent->Radical +e⁻ / -I⁻ Intermediate Radical Cation Radical->Intermediate + Pyridine Pyridine Pyridine Substrate Pyridine->Intermediate Intermediate->PC_Ox SET (Regeneration) Product Product (-HI) Intermediate->Product -H+ / -e⁻ caption Figure 2: Photoredox catalytic cycle for radical fluoroalkylation.

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, charge a pressure-rated glass tube (e.g., Q-tube) with the pyridine substrate (0.5 mmol),

    
     (3.2 mg, 0.005 mmol), and 
    
    
    
    (174 mg, 1.0 mmol).[1]
  • Solvent: Add degassed DMSO (2.0 mL).

  • Reagent Addition: Chill the tube to 0°C. Bubble 1,1,1,2-tetrafluoro-2-iodoethane (

    
    ) into the solution for 60 seconds (approx. excess) or add via syringe if using a chilled stock solution. Seal the tube immediately. 
    
  • Reaction: Irradiate with 34W Blue LEDs (fan cooled) at room temperature for 18–24 hours.

  • Workup: Vent the tube carefully. Dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography.
    
  • Validation: Monitor

    
     NMR. The 
    
    
    
    group shows a characteristic doublet of quartets (or complex multiplet) for the single F and a doublet of doublets for the
    
    
    group due to geminal and vicinal coupling.
Protocol B: N-Oxide Rearrangement (Metal-Free)

This method is suitable for scale-up but requires handling perfluoropropene gas.

Mechanism: Reaction of pyridine N-oxide with perfluoropropene leads to an intermediate that rearranges to place the tetrafluoroethyl group at the 2-position.

Procedure:

  • Place pyridine N-oxide (10 mmol) in a high-pressure autoclave (Hastelloy or stainless steel).

  • Charge with Perfluoropropene (HFP) gas (15 mmol).

  • Heat to 150°C for 8 hours.

  • The reaction yields a mixture of 2-(1,2,2,2-tetrafluoroethyl)pyridine and carbonyl fluoride (

    
    ).[1][2] Caution: 
    
    
    
    is toxic and hydrolyzes to HF.
  • Vent through a caustic scrubber (

    
     solution).
    

Part 4: Medicinal Chemistry Applications & Case Studies

Bioisosteric Replacement

The 1,2,2,2-tetrafluoroethyl group is an effective bioisostere for:

  • Isopropyl groups: Similar steric bulk but prevents CYP450 oxidation at the tertiary carbon.

  • Ethyl groups: Increases lipophilicity (

    
     to 
    
    
    
    LogP) and metabolic stability.
  • Trifluoromethyl groups: Introduces chirality and a hydrogen bond donor.

Case Study: Agrochemical Optimization

In the development of succinate dehydrogenase inhibitors (SDHI) fungicides, replacing a


 group with a 1,2,2,2-tetrafluoroethyl group often retains potency while modifying the environmental degradation profile.[1] The chiral center allows for the isolation of a "eutomer" (active enantiomer), potentially halving the required application dose.
Safety & Handling (Self-Validating System)
  • Pressure Hazard: Both protocols involve volatile fluorinated reagents. Always calculate the maximum theoretical pressure of the headspace before heating.

  • HF Generation: Any hydrolysis of

    
     or side products can generate HF. Glassware etching is a visual indicator of failure. Always have calcium gluconate gel available.
    

References

  • Radical Fluoroalkylation of Heterocycles

    • Title: Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.[3][4]

    • Source: MDPI (Molecules 2023).
    • URL:[Link]

  • Minisci Reaction Mechanisms

    • Title: Radical Chain Monoalkyl
    • Source: Chemical Science / NIH PMC.
    • URL:[Link]

  • Synthesis via N-Oxides

    • Title: Reaction of pyridine 1-oxide with perfluoropropene.[2]

    • Source: Journal of the Chemical Society (RSC).
    • URL:[Link]

  • Properties of Tetrafluoroethyl Group

    • Title: Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds.[1][5]

    • Source: Chemical Reviews (ACS)
    • URL:[Link]

  • Reagent Data (1-iodo-1,1,1,2-tetrafluoroethane)

    • Title: 1,1,1,2-Tetrafluoro-2-iodoethane - PubChem.[1]

    • Source: N
    • URL:[Link]

Sources

CAS number for 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of This compound , a specialized fluorinated heterocyclic building block used in advanced medicinal chemistry and agrochemical discovery. While direct commercial sources for this specific isomer are limited, its structural motif—combining a reactive electrophilic handle (2-bromo) with a lipophilic, metabolically stable fluorinated side chain (1,2,2,2-tetrafluoroethyl)—makes it a high-value intermediate. This guide details its chemical identity, validated synthesis pathways from commercially available precursors, physical properties, and applications in bioisosteric design.

Chemical Identity & Physical Properties

The compound is a pyridine derivative characterized by a bromine atom at the C2 position and a 1,2,2,2-tetrafluoroethyl group (


) at the C5 position. This specific fluorination pattern introduces chirality at the benzylic position, offering unique stereochemical opportunities in drug design compared to achiral trifluoromethyl (

) or 1,1-difluoroethyl analogs.
Nomenclature & Identifiers
Property Data
Systematic Name This compound
Alternative Names 6-Bromo-3-(1,2,2,2-tetrafluoroethyl)pyridine; 1-(6-Bromopyridin-3-yl)-1,2,2,2-tetrafluoroethane
CAS Number Not Publicly Indexed (See Note 1)
Molecular Formula

Molecular Weight 257.01 g/mol
SMILES FC(F)(F)C(F)c1ccc(Br)nc1
Chirality Racemic (contains one stereocenter at the benzylic carbon)

Note 1 (CAS Availability): As of early 2026, a specific Chemical Abstracts Service (CAS) registry number for the exact this compound isomer is not widely listed in public commercial catalogs. Researchers typically access this motif via de novo synthesis from 6-Bromonicotinaldehyde (CAS 149806-06-4) or by using the closely related 2-Bromo-5-(trifluoromethyl)pyridine (CAS 50488-42-1) as a surrogate in early SAR studies.

Calculated Physical Properties

Experimental data for this specific isomer is extrapolated from structural analogs.

Property Value (Predicted/Analog-Based) Significance
LogP (Octanol/Water) ~3.2 ± 0.4Highly lipophilic; enhances membrane permeability.
Boiling Point ~200–210 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density ~1.75 g/cm³Typical for polyfluorinated bromopyridines.
pKa (Pyridine N) ~1.5–2.0Strongly electron-deficient ring due to -F and -Br groups; reduced basicity.
H-Bond Donor Count 0Acts primarily as an H-bond acceptor (N-ring, F-atoms).

Synthesis & Manufacturing

Since the target compound is not a commodity chemical, its preparation is a critical competency for medicinal chemistry teams. The most robust, scalable route involves the nucleophilic trifluoromethylation of an aldehyde precursor followed by deoxyfluorination.

Validated Synthetic Workflow

Step 1: Nucleophilic Trifluoromethylation Reaction of 6-Bromonicotinaldehyde with the Ruppert-Prakash reagent (


) yields the intermediate alcohol, 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol. This step creates the carbon skeleton and the first three fluorine atoms.

Step 2: Deoxyfluorination The hydroxyl group is converted to a fluorine atom using a nucleophilic fluorinating agent such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. This installs the final fluorine at the benzylic position, completing the 1,2,2,2-tetrafluoroethyl moiety.

Reaction Mechanism & Pathway (Graphviz)

SynthesisPathway Start 6-Bromonicotinaldehyde (CAS 149806-06-4) Reagent1 TMS-CF3 / TBAF (Ruppert-Prakash) Start->Reagent1 Step 1: Nucleophilic Addition Intermed Intermediate Alcohol 1-(6-bromopyridin-3-yl)- 2,2,2-trifluoroethanol Reagent1->Intermed Yield: ~85-90% Reagent2 DAST or Deoxo-Fluor (Deoxyfluorination) Intermed->Reagent2 Step 2: F-Substitution Product TARGET: 2-Bromo-5-(1,2,2,2- tetrafluoroethyl)pyridine Reagent2->Product Yield: ~70-80% Inversion of Config.

Figure 1: Two-step synthesis of this compound from 6-bromonicotinaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol

  • Setup: Flame-dry a 250 mL round-bottom flask under nitrogen.

  • Reagents: Charge with 6-Bromonicotinaldehyde (1.0 eq) and anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add

    
      (1.2 eq) followed by a catalytic amount of TBAF (0.1 eq) or CsF.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Quench with 1N HCl (to hydrolyze the silyl ether). Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Outcome: The crude alcohol is typically pure enough for the next step.

Step 2: Synthesis of this compound

  • Setup: Use a polyethylene or Teflon-coated flask (glass can etch with HF byproducts).

  • Reagents: Dissolve the intermediate alcohol (1.0 eq) in anhydrous DCM.

  • Addition: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.5 eq) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to RT overnight.

  • Safety Note: DAST can be explosive; do not heat above 50°C.

  • Workup: Quench carefully by pouring into saturated

    
     (gas evolution!). Extract with DCM.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a low-melting solid or viscous oil.

Applications in Drug Discovery

The 1,2,2,2-tetrafluoroethyl group is a sophisticated bioisostere used to modulate the physicochemical properties of a drug candidate without significantly altering its steric bulk.

Bioisosterism & Metabolic Stability
  • Lipophilicity Boost: The four fluorine atoms significantly increase lipophilicity (

    
     vs. ethyl), improving blood-brain barrier (BBB) penetration.
    
  • Metabolic Blocking: The C-H bond in the

    
     group is electronically deactivated by the adjacent fluorines, making it highly resistant to cytochrome P450 oxidation compared to an ethyl or isopropyl group.
    
  • Chirality: The stereocenter allows for the separation of enantiomers to probe specific binding interactions in a protein pocket, a feature absent in the achiral

    
     or 
    
    
    
    groups.
Downstream Transformations

The 2-bromo position serves as a versatile handle for cross-coupling reactions, enabling the rapid generation of libraries.

Applications Core 2-Bromo-5-(1,2,2,2- tetrafluoroethyl)pyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd-Cat) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2 / Pd-Cat) Core->Buchwald Heck Heck Reaction (Alkenes / Pd-Cat) Core->Heck Lithiation Lithium-Halogen Exchange (n-BuLi / Electrophile) Core->Lithiation Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Aminopyridine Aminopyridines (GPCR Ligands) Buchwald->Aminopyridine Functionalized Complex Heterocycles Heck->Functionalized Lithiation->Functionalized

Figure 2: Divergent synthesis capabilities from the 2-bromo core.

Handling & Safety

  • Hazard Classification: Treat as a potent skin and eye irritant (H315, H319).[1][2] The high fluorine content may impart unexpected toxicity; handle in a fume hood.

  • Reactivity: Stable under ambient conditions. Avoid strong reducing agents which may defluorinate the side chain.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the pyridine ring.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Reactions of Organic Compounds with (Trifluoromethyl)trimethylsilane. Tetrahedron, 58(8), 1469–1548. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578. Link

Sources

Fluorinated Pyridine Building Blocks: Physicochemical Tuning and Synthetic Access

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and reactivity of fluorinated pyridine building blocks in modern drug discovery.

Executive Summary

Fluorinated pyridines represent a "privileged scaffold" in medicinal chemistry, offering a dual utility: they serve as versatile electrophiles for nucleophilic aromatic substitution (


) and as robust, metabolically stable bioisosteres for the pyridine ring. The strategic introduction of fluorine onto the pyridine core dramatically alters basicity (

), lipophilicity (

), and metabolic susceptibility, allowing for the precise tuning of pharmacokinetics.

This guide analyzes the physicochemical rationale for selecting specific fluoropyridine isomers, details the industrial "Halex" synthetic protocols, and maps the regioselective functionalization pathways essential for library generation.

Part 1: The Physicochemical Rationale

The "Fluorine Effect" in pyridine chemistry is primarily electronic. Unlike the carbocyclic benzene, the pyridine ring is electron-deficient. Adding fluorine—the most electronegative element—exacerbates this deficiency, altering the availability of the nitrogen lone pair.

Basicity Modulation ( )

The basicity of the pyridine nitrogen is a critical parameter for solubility and hERG channel binding. Fluorine substitution lowers the


 via strong inductive effects (

), reducing the fraction of ionized drug at physiological pH.

Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines

Building BlockStructure

(Conj. Acid)
Electronic EffectMedicinal Utility
Pyridine

5.23BaselineStandard H-bond acceptor.
3-Fluoropyridine 3-F-

~2.97Inductive withdrawalReduced basicity; retains H-bond capability.
2-Fluoropyridine 2-F-

-0.44Strong

& Mesomeric
Non-basic at pH 7.4; highly reactive electrophile.
2,6-Difluoropyridine 2,6-

-

< -2.0Synergistic withdrawal

-deficient core; metabolic "armor".[1][2][3][4]

Data Source: PubChem & IUPAC Dissociation Constants [1, 2].[5][6]

Metabolic Stability

Oxidative metabolism of pyridines typically occurs via:

  • N-oxidation (mediated by CYPs).

  • C-oxidation at the 2-position (mediated by Aldehyde Oxidase, AO).

Mechanism of Blockade:

  • AO Blocking: Placing a fluorine at the C2 position sterically and electronically blocks the nucleophilic attack of Aldehyde Oxidase, a common clearance pathway for kinase inhibitors.

  • CYP Blocking: The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen, making it a poorer substrate for N-oxidation.

Part 2: Synthetic Methodologies for Access

Accessing fluorinated pyridines requires navigating the trade-off between reagent cost and safety. While direct fluorination (


) is non-selective, two primary methods dominate the field: Halogen Exchange (Halex)  and Diazotization .
The Halex Process (Industrial Standard)

The Halex reaction utilizes nucleophilic aromatic substitution (


) to displace chloropyridines with fluoride.[7] This is the primary method for synthesizing 2-fluoropyridines  and 4-fluoropyridines  due to the activating nature of the ring nitrogen.

Protocol 1: Synthesis of 2-Fluoropyridine via Halex

  • Precursor: 2-Chloropyridine (or 2-Bromopyridine).

  • Reagents: Anhydrous Potassium Fluoride (KF), 18-crown-6 (Phase Transfer Catalyst).

  • Solvent: Sulfolane or DMSO (Polar Aprotic is essential).[8]

  • Conditions: 140–160°C, 12–24 hours.

Step-by-Step Workflow:

  • Drying: KF must be "spray-dried" or oven-dried at 200°C under vacuum. Water poisons the reaction by solvating

    
    .
    
  • Mixing: Combine 2-chloropyridine (1.0 eq) and KF (2.5 eq) in dry DMSO. Add 18-crown-6 (0.05 eq) to solubilize potassium.

  • Heating: Heat to 150°C. The reaction is driven by the formation of the stable KCl lattice salt.

  • Workup: Distillation is preferred over aqueous extraction due to the high water solubility of pyridine derivatives.

Visualization: The Halex Mechanism

The following diagram illustrates the


 mechanism, highlighting the critical Meisenheimer complex intermediate stabilized by the electronegative nitrogen.

HalexMechanism Start 2-Chloropyridine (Substrate) Complex Meisenheimer Complex (Stabilized Intermediate) Start->Complex Nucleophilic Attack (F-) Reagents KF / 18-Crown-6 (DMSO, Heat) Reagents->Complex Product 2-Fluoropyridine (Product) Complex->Product Elimination (Cl-) Byproduct KCl (Lattice Energy Driver) Complex->Byproduct Precipitation

Figure 1: The Halex reaction pathway. The formation of the Meisenheimer complex is the rate-determining step, accelerated by the electron-deficient pyridine ring.

Part 3: Reactivity & Functionalization[9]

Once synthesized, fluorinated pyridines are not just end-products; they are reactive scaffolds. The reactivity depends entirely on the position of the fluorine.

Scenario A: Fluorine as a Leaving Group (2-F, 4-F)

2-Fluoropyridine is highly reactive toward nucleophiles (amines, alkoxides, thiols) via


. It is significantly more reactive than 2-chloropyridine because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex), despite F being a worse leaving group than Cl in 

systems.
  • Application: Late-stage introduction of complex amines (e.g., in kinase inhibitors).

  • Selectivity: In 2,6-difluoropyridine, mono-substitution can be controlled by stoichiometry and temperature (0°C).

Scenario B: Fluorine as a Directing Group (3-F)

3-Fluoropyridine is stable to


 (no nitrogen activation). However, it is an excellent substrate for Directed Ortho Metallation (DoM) . The fluorine atom acidifies the adjacent C-H bonds (C2 and C4).

Protocol 2: Regioselective Lithiation of 3-Fluoropyridine

  • Reagent: LDA (Lithium Diisopropylamide) or n-BuLi/LiDMAE.

  • Conditions: THF, -78°C.

  • Regioselectivity:

    • C2-Lithiation: Favored kinetically due to the inductive effect of both N and F.

    • C4-Lithiation: Can be accessed using bulky bases (LiTMP) or "halogen dance" mechanisms if bromine is present.

Step-by-Step Workflow (C2-Functionalization):

  • Cool anhydrous THF to -78°C under Argon.

  • Add LDA (1.1 eq).

  • Add 3-fluoropyridine dropwise. The solution often turns yellow/orange (formation of 2-lithio-3-fluoropyridine).

  • Stir for 30–60 mins (do not warm, or the pyridine ring may fragment/dimerize).

  • Add Electrophile (e.g.,

    
     for boronic acids, or 
    
    
    
    for aldehydes).
  • Warm to RT and quench with

    
    .
    
Visualization: Decision Matrix for Functionalization

This diagram guides the chemist on how to utilize a fluoropyridine building block based on the desired outcome.

ReactivityMap Core Fluorinated Pyridine Scaffold Branch2F 2-Fluoropyridine Core->Branch2F Branch3F 3-Fluoropyridine Core->Branch3F ActionSnAr SnAr Reaction (Nucleophilic Displacement) Branch2F->ActionSnAr High Reactivity Outcome2F 2-Amino/Alkoxy Pyridine (Fluorine LOST) ActionSnAr->Outcome2F + Amine/Alcohol ActionDoM Directed Ortho Metallation (LDA / -78°C) Branch3F->ActionDoM High Stability Outcome3F 2-Substituted-3-Fluoropyridine (Fluorine RETAINED) ActionDoM->Outcome3F + Electrophile

Figure 2: Functionalization logic. 2-F is typically a transient group for substitution, while 3-F is a robust structural motif that directs further chemistry.

Part 4: Case Studies and Applications

Drug Architecture: Pirtobrutinib

Pirtobrutinib (Jaypirca), a non-covalent BTK inhibitor, utilizes a fluorinated motif to modulate binding affinity. While the core is a pyrazolopyrimidine, the synthesis relies on fluorinated building blocks to establish the correct electronic environment for the amide linkage [3].

Diagnostic Imaging: Piflufolastat F 18

The high stability of the C-F bond on the pyridine ring is exploited in PET imaging. Piflufolastat F 18 uses a radio-fluorinated pyridine moiety. The synthesis involves late-stage radio-fluorination of a trimethylammonium precursor (acting as the leaving group) on the pyridine ring, demonstrating the


 utility described in Section 3.1 [4].

References

  • PubChem. (2025).[5][6] 2-Fluoropyridine Compound Summary. National Library of Medicine. [Link]

  • FDA. (2023).[3] FDA approves pirtobrutinib for relapsed or refractory mantle cell lymphoma. [Link][4]

  • National Institutes of Health. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Mykhailiuk, P. et al. (2026). A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv.[9] [Link]

Sources

Technical Monograph: Safety, Handling, and Synthetic Utility of 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive safety and handling monograph for 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine .

Introduction & Chemical Identity

This compound is a specialized fluorinated heterocyclic building block. It belongs to the class of halogenated fluoroalkyl pyridines, which are critical intermediates in the synthesis of agrochemicals and pharmaceuticals. The presence of the 1,2,2,2-tetrafluoroethyl group (-CH(F)CF₃) imparts unique lipophilicity and metabolic stability to the pyridine ring, acting as a bioisostere for ethyl or isopropyl groups in drug design.

Scientific Note on Isomerism: While the 5-bromo-2-(1,2,2,2-tetrafluoroethyl) isomer is historically documented from the reaction of pyridine-N-oxides with perfluoropropene [1], the 2-bromo-5-substituted isomer discussed here represents a distinct regioisomer, typically accessed via electrophilic bromination or metal-halogen exchange pathways.

Table 1: Physiochemical Constants (Predicted/Analog-Based)
PropertyValue (Predicted)Confidence
Chemical Formula C₇H₅BrF₄NHigh
Molecular Weight 258.02 g/mol Exact
Appearance Colorless to pale yellow oil or low-melting solidHigh
Boiling Point 195–205 °C (at 760 mmHg)Medium (SAR)
Density 1.65 ± 0.05 g/cm³High
LogP 3.2 – 3.5High
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterHigh
CAS Number Not Listed in Major Public RegistriesN/A

Hazard Identification & Risk Assessment

This compound poses dual hazards: those intrinsic to halogenated pyridines (irritation, toxicity) and those specific to fluoroalkyl groups (potential for hydrogen fluoride generation under thermal stress).

GHS Classification (derived from SAR)
  • Signal Word: WARNING

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation)

Specific Chemical Risks[3]
  • HF Generation: The benzylic-like C-F bond in the -CH(F)CF₃ group is more labile than a -CF₃ group. Thermal decomposition (>250°C) or strong acidic hydrolysis may release Hydrogen Fluoride (HF) , a potentially fatal bone-seeking poison.

  • Sensitization: Halopyridines are known skin sensitizers. Repeated exposure may cause allergic dermatitis.

Safe Handling & Storage Protocols

Engineering Controls
  • Fume Hood: All operations, including weighing, must be performed inside a certified chemical fume hood with a face velocity of >100 fpm.

  • Glassware: Use borosilicate glass. Avoid standard steel spatulas if the compound is potentially acidic; use PTFE-coated tools.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Eyes Chemical Splash Goggles + Face ShieldPrevents corneal damage from corrosive vapors.
Hands Nitrile (Double Gloved) or Laminate Film (Silver Shield)Standard nitrile may degrade with halogenated solvents used in processing.
Respiratory N95 (Dust) or ABEK1 (Vapor)Required if handling outside a hood (not recommended).
Skin Tyvek® Lab CoatImpervious to organic spills.
Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive; store in amber vials.

  • Incompatibilities: Strong bases (e.g., n-BuLi, NaOH), strong oxidizers, and Lewis acids (can strip fluoride).

Emergency Response Procedures

Critical Note: If HF exposure is suspected (e.g., decomposition fire), standard burn treatments are ineffective .

  • Skin Contact:

    • Immediately wash with copious water for 5 minutes.

    • Apply Calcium Gluconate Gel (2.5%) continuously to the affected area. Massage into skin until pain subsides.

    • Seek immediate medical attention.[1][2]

  • Eye Contact:

    • Rinse cautiously with water for 15 minutes.[1]

    • Do NOT use calcium gluconate gel in eyes. Use sterile saline or calcium gluconate solution (1%) if available and trained.

  • Fire Fighting:

    • Media: CO₂, Dry Chemical, or Foam.[2]

    • Hazard: Thermal decomposition releases HF, HBr, and NOₓ. Firefighters must wear full SCBA and acid-resistant gear.

Synthetic Utility & Experimental Workflow

Application: Suzuki-Miyaura Cross-Coupling

The 2-bromo position is highly activated for Pd-catalyzed cross-coupling, allowing the installation of the tetrafluoroethyl-pyridine motif into larger drug scaffolds.

Protocol (Self-Validating):

  • Setup: Charge a dried Schlenk flask with this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%).

  • Solvent: Degas 1,4-Dioxane/Water (4:1) for 15 mins, then add to flask.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Validation: Monitor by TLC (UV 254 nm). The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear, replaced by a fluorescent product spot.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound safely during synthesis.

SafetyWorkflow Start Compound Receipt: This compound Check Check Container Integrity (Amber Vial?) Start->Check Storage Store at 2-8°C Under Argon Check->Storage Usage Experimental Usage Storage->Usage RiskAssess Risk Assessment: Is Heat > 150°C involved? Usage->RiskAssess Standard Standard Fume Hood (Nitrile Gloves) RiskAssess->Standard No (Room Temp/Mild Heat) HighRisk High Risk Protocol: HF Scrubber + Ca-Gluconate Available RiskAssess->HighRisk Yes (High Temp/Acid) Reaction Perform Reaction (e.g., Suzuki Coupling) Standard->Reaction HighRisk->Reaction Waste Waste Disposal: Halogenated Stream Reaction->Waste

Caption: Operational safety workflow for handling fluorinated pyridine derivatives.

References

  • Chambers, R. D., et al. (1970). "Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of pyridine 1-oxides with perfluoropropene." Journal of the Chemical Society C: Organic.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)pyridine (Analogous Hazard Data)."

  • Fisher Scientific. (2025). "GHS Classification for Fluorinated Pyridines."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary: Halogenated Pyridines."

Sources

Methodological & Application

Synthesis of 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine from 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

From 2,5-Dibromopyridine via Regioselective Metallation

Executive Summary

This application note details the synthesis of 2-bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine , a critical fluorinated building block for lipophilic optimization in drug discovery. The core challenge in this synthesis is the regioselective functionalization of the 2,5-dibromopyridine starting material.

While standard lithiation (n-BuLi, -78°C) kinetically favors the 2-position, this protocol utilizes thermodynamically controlled magnesium-halogen exchange using the "Turbo Grignard" reagent (iPrMgCl·LiCl ) to selectively target the 5-position. The resulting metallated species is trapped with trifluoroacetaldehyde (fluoral) and subsequently deoxyfluorinated to yield the target moiety.

Strategic Analysis: The Regioselectivity Paradox

The synthesis hinges on distinguishing between the two bromine atoms on the pyridine ring.

Kinetic vs. Thermodynamic Control
  • C2-Position (Kinetic Control): The bromine at C2 is adjacent to the pyridine nitrogen. The inductive effect of the nitrogen makes the C2-Br bond more polarized and the resulting anion (or carbanion-like species) inductively stabilized. Consequently, treatment with n-BuLi at -78°C results in rapid exchange at C2, yielding 2-lithio-5-bromopyridine (the wrong isomer for this target).

  • C5-Position (Thermodynamic Control): The C2 anion suffers from lone pair-lone pair repulsion between the nitrogen orbital and the C2

    
     orbital. The C5 position is distal to the nitrogen, making the C5-metallated species thermodynamically more stable.
    
  • The Solution: Using Isopropylmagnesium Chloride-Lithium Chloride complex (iPrMgCl[1][2]·LiCl) allows the reaction to proceed under conditions (higher temperatures, reversible exchange) that favor the formation of the thermodynamic C5-magnesio species.

Reaction Pathway Visualization

ReactionPathway cluster_kinetic Kinetic Pathway (Avoid) cluster_thermo Thermodynamic Pathway (Target) SM 2,5-Dibromopyridine KineticInter 2-Lithio-5-bromopyridine (Unstable/Wrong Isomer) SM->KineticInter n-BuLi, -78°C ThermoInter 5-Magnesio-2-bromopyridine (Stable Isomer) SM->ThermoInter iPrMgCl·LiCl, -15°C (Thermodynamic Equilibration) KineticInter->ThermoInter Slow Isomerization (Difficult with Li) Alcohol Intermediate Alcohol (1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol) ThermoInter->Alcohol + CF3CHO (Fluoral) Product Target: This compound Alcohol->Product + DAST (Deoxyfluorination)

Figure 1: Reaction pathway contrasting the kinetic (Li) and thermodynamic (Mg) routes. The green path indicates the required protocol.

Experimental Protocols

Protocol A: Regioselective Synthesis of Intermediate Alcohol

Target: 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol

Reagents & Equipment[1][3][4][5][6][7][8]
  • Substrate: 2,5-Dibromopyridine (Purity >98%).[7]

  • Exchange Reagent: iPrMgCl[1][2][5][9]·LiCl (1.3 M in THF) [Turbo Grignard].

  • Electrophile: Trifluoroacetaldehyde (Fluoral).

    • Note: Fluoral is a gas (bp -19°C). It is best generated in situ from Trifluoroacetaldehyde ethyl hemiacetal or used as a pre-condensed solution in THF.

  • Solvent: Anhydrous THF.

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Dissolution: Charge the flask with 2,5-dibromopyridine (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

  • Activation (The Critical Step):

    • Cool the solution to -15°C (Ice/Salt bath or Cryocooler).

    • Add iPrMgCl[2]·LiCl (1.1 equiv) dropwise over 15 minutes.

    • Stir at -10°C to -5°C for 30–45 minutes.

    • Checkpoint: Take an aliquot, quench with

      
      , and analyze by GC/NMR. You should observe >90% conversion to 2-bromo-5-deutero-pyridine. If significant starting material remains, stir longer, but do not exceed 0°C to avoid decomposition.
      
  • Electrophile Trapping:

    • Cool the mixture to -20°C .

    • Introduce Trifluoroacetaldehyde (1.5 equiv).

      • Method A (Gas): Bubble fluoral gas (generated from hemiacetal + P2O5) into the solution.

      • Method B (Solution): Add a pre-cooled solution of fluoral (condensed) in THF.

      • Method C (Hemiacetal): If using the ethyl hemiacetal directly, higher temperatures (RT) or Lewis acids may be required, but this can affect the Grignard stability. Method A or B is preferred.

  • Workup:

    • Allow the reaction to warm to Room Temperature (RT) over 1 hour.

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[3]
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[3]

    • Yield Expectation: 75–85%.

Protocol B: Deoxyfluorination to Target

Target: this compound

Reagents
  • Substrate: Alcohol intermediate from Protocol A.

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

    • Safety: DAST is thermally unstable >90°C and reacts violently with water.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Setup: Use a plastic or Teflon-coated reaction vessel (fluoride can etch glass, though standard glassware is acceptable for short durations if safety protocols are followed). Maintain inert atmosphere.

  • Addition:

    • Dissolve the alcohol (1.0 equiv) in anhydrous DCM at -78°C .

    • Add DAST (1.2 equiv) dropwise via syringe.

  • Reaction:

    • Stir at -78°C for 30 minutes.

    • Allow the mixture to warm slowly to RT or 0°C (monitor by TLC/fluorine NMR).

    • Mechanism:[1][6][10] The hydroxyl attacks sulfur, displacing fluoride. Subsequently, fluoride attacks the benzylic carbon, displacing the sulfur leaving group with inversion (though the center is racemic here).

  • Quenching (Critical Safety):

    • Cool back to -20°C.

    • Slowly add saturated aqueous

      
      . Caution: Vigorous 
      
      
      
      evolution.
  • Isolation:

    • Extract with DCM. Dry over

      
      .
      
    • Concentrate under reduced pressure (keep bath <30°C due to volatility of polyfluorinated compounds).

  • Final Purification:

    • Silica Gel Chromatography (low polarity eluent, e.g., 5-10% EtOAc in Hexanes).

Data Summary & QC Specifications

ParameterSpecificationMethod
Purity >98.0%HPLC (254 nm) / GC-FID
Identity (

NMR)
Distinctive quartet for

(

Hz)
400 MHz DMSO-

or

Identity (

NMR)
Doublet (

) and Multiplet (

)

NMR (decoupled)
Regio-Isomer <1.0% 5-bromo-2-substituted isomerNOESY or comparison with authentic standards
Analytical Check: NMR Interpretation
  • Intermediate Alcohol: Single signal for

    
     (approx -75 to -80 ppm).
    
  • Final Product: Two signals.

    • 
      : Doublet of doublets (coupling to H and geminal F).
      
    • 
      : Complex multiplet (approx -190 to -210 ppm).
      

Troubleshooting & Safety

Regioselectivity Issues

If the 5-bromo-2-substituted isomer (wrong regioisomer) is observed:

  • Temperature: Ensure the Grignard formation is performed at -15°C to -5°C . Too cold (-78°C) prevents thermodynamic equilibration to the C5 position. Too hot (>0°C) causes decomposition (benzyne formation).

  • Reagent: Ensure LiCl is present (Turbo Grignard).[9] The LiCl breaks oligomeric Mg aggregates, accelerating the equilibration.

  • Additive: Addition of a Lewis base like PMDTA (0.6 equiv) has been reported to further enhance C5 selectivity by chelating the Mg species [1].

Safety Hazards
  • DAST: Explosive hazard upon heating. Do not distill the final product from the reaction mixture if DAST residues are present. Quench completely.

  • Fluoral: Toxic gas. Use in a well-ventilated fume hood.

References

  • Knochel, P. , et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angew.[5][11] Chem. Int. Ed.2011 , 50, 9205–9209. Link

  • Song, J. J. , et al. "Regioselective Halogen-Metal Exchange of 2,5-Dibromopyridine." J. Org.[5] Chem.2010 , 75, 999–1002. Link

  • BenchChem. "Application Notes for 6-Bromopyridin-3-amine Synthesis." BenchChem Technical Guides2025 . Link

  • Patent US 2012/0149673. "Synthesis of 2-bromo-5-(trifluoro-1-hydroxyethyl)pyridine." Link

Sources

Application Note: Navigating the 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

In modern drug discovery, the 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine scaffold represents a high-value "privileged structure."[1] It combines the versatile reactivity of the 2-bromopyridine motif with the physicochemical modulation of the 1,2,2,2-tetrafluoroethyl group (


).[1]

This specific fluorinated moiety acts as a bioisostere for isopropyl or ethyl groups , offering similar steric bulk but with profoundly different electronic and metabolic properties.[1] The presence of the fluorine atoms lowers the


 of the pyridine nitrogen, reduces oxidative metabolism at the alkyl chain, and increases overall lipophilicity (LogP), enhancing membrane permeability.

This guide provides validated protocols for utilizing this scaffold in high-throughput library generation, specifically focusing on overcoming the challenges associated with electron-deficient pyridine coupling.

Chemo-Physical Profile & Reactivity Analysis

Understanding the electronic landscape of this molecule is prerequisite to successful synthesis.

PropertyDescriptionImpact on Synthesis/MedChem
Structure Pyridine ring with C2-Br and C5-CH(F)CF3Dual-functional building block.[2][3][4]
Electronic State Highly Electron DeficientThe

group is strongly electron-withdrawing (

), deactivating the ring towards electrophilic attack but activating the C2-Br bond for oxidative addition.
Chirality Yes (C5-C H(F)CF3)The scaffold is chiral. Commercial sources are typically racemic. Enantioseparation may be required for late-stage leads.
Coordination Pyridine NitrogenCapable of coordinating to Pd/Cu catalysts, potentially poisoning the reaction if not mitigated by ligand choice.
Stability Base-Sensitive (Moderate)The benzylic proton (

to F and Pyridine) is acidic. Avoid extremely strong bases (e.g., n-BuLi) to prevent deprotonation/elimination side reactions.
Visualization: Reactivity Map

The following diagram outlines the electronic vectors and reactive sites of the scaffold.[4]

ReactivityMap Scaffold 2-Bromo-5-(1,2,2,2- tetrafluoroethyl)pyridine Br_Site C2-Bromine: Site of Oxidative Addition (Suzuki/Buchwald) Scaffold->Br_Site Primary Reactivity F_Group -CH(F)CF3 Group: Lipophilic & Metabolic Shield (Electron Withdrawing) Scaffold->F_Group Physicochemical Modulator N_Site Pyridine Nitrogen: Catalyst Poisoning Risk (Requires Bulky Ligands) Scaffold->N_Site Kinetic Trap

Figure 1: Functional decomposition of the scaffold showing the reactive handle (Red), the physicochemical modulator (Green), and the potential catalytic trap (Yellow).[5]

Validated Synthetic Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Challenge: Electron-deficient 2-bromopyridines often suffer from slow transmetallation and competitive hydrolysis (protodeboronation) of the boronic acid partner.[6] Solution: Use of a precatalyst system that ensures rapid oxidative addition and a base that buffers the pH to prevent hydrolysis.

Materials
  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    + XPhos for sterically hindered partners.
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sensitive substrates).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure
  • Degassing (Critical): Charge the reaction vessel with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids.[6]

  • Loading: Add the scaffold, boronic acid, and base to the vessel.

  • Catalyst Addition: Add the Pd catalyst last, under a positive stream of inert gas. Seal the vial immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The starting bromide is usually less polar than the biaryl product.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Expert Insight: If the boronic acid is prone to protodeboronation (common with electron-rich heterocycles), switch to Potassium Trifluoroborate (


)  salts. These release the active boronic acid slowly, matching the rate of the catalytic cycle.
Protocol B: Buchwald-Hartwig Amination

Challenge: The pyridine nitrogen can chelate Pd, shutting down the cycle. Solution: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) to crowd out the pyridine nitrogen and facilitate reductive elimination.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv).

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-6 mol%).

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv). Warning: Ensure the scaffold's fluoroalkyl group is stable to this base; if elimination is observed, switch to 
    
    
    
    .[1]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.[1]

Step-by-Step Procedure
  • Drying: Flame-dry the reaction tube under vacuum and backfill with Argon.

  • Pre-complexation: Add Pd source, Ligand, and solvent.[1] Stir at RT for 5 mins to form the active catalytic species (color change often observed).

  • Substrate Addition: Add the pyridine scaffold, amine, and base.[1]

  • Thermal Activation: Heat to 100°C for 12–18 hours.

  • Quench: Cool to RT, dilute with EtOAc, and filter.

  • Purification: Flash chromatography. Note: Aminopyridines can streak on silica; add 1% Triethylamine to the eluent.

Advanced Workflow: Library Generation Logic

When building a library around this scaffold, the order of operations is vital. The C2-Br is the primary diversity point.[4]

LibraryWorkflow Start Start: 2-Bromo-5-(1,2,2,2- tetrafluoroethyl)pyridine Decision Target Motif? Start->Decision Path_C Biaryl / Heterobiaryl (C-C Bond) Decision->Path_C Aryl Group Path_N Aminopyridine (C-N Bond) Decision->Path_N Amine Group Suzuki Suzuki-Miyaura Pd(dppf)Cl2, K3PO4 (Standard) Path_C->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3 + BrettPhos (High Performance) Path_N->Buchwald Workup Purification (Silica Gel / Prep HPLC) Suzuki->Workup Buchwald->Workup

Figure 2: Decision tree for functionalizing the C2 position based on the desired target motif.

Safety & Handling

  • Fluorine Content: While the C-F bonds are stable, thermal decomposition at extreme temperatures (>200°C) can release toxic HF or fluorinated gases. Use a fume hood.

  • Base Sensitivity: The

    
     proton is sufficiently acidic that strong organolithiums (n-BuLi) may cause deprotonation at the benzylic position rather than halogen-metal exchange. Avoid Lithium-Halogen exchange routes  unless protecting groups or cryogenic conditions (-78°C) are strictly validated.
    
  • Pyridine Toxicity: Treat as a standard toxic pyridine derivative. Avoid inhalation and skin contact.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Lutz, M. R., et al. (2014).[1][7] Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(11). (Demonstrates coupling on electron-poor systems). Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] (Foundational text for Ligand selection in C-N coupling). Link

  • Chambers, R. D., et al. (1998).[1] Heterocyclic polyfluoro-compounds. Reaction of pyridine 1-oxides with perfluoropropene. Journal of the Chemical Society, Perkin Transactions 1. (Describes the synthesis of the tetrafluoroethyl-pyridine scaffold). Link

Sources

Troubleshooting & Optimization

Catalysis Technical Support: Troubleshooting Debromination (Hydrodehalogenation)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #Pd-SideRxn-001 Topic: Suppression of Aryl Halide Reduction (Ar-X


 Ar-H)
Assigned Specialist:  Senior Application Scientist, Catalysis Group

Executive Summary & Diagnostic Workflow

The Problem: You are attempting a Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) of an aryl halide, but instead of the desired C-C or C-N bond formation, you observe the formation of the reduced arene (Ar-H).

The Cause: This is a kinetic failure. The rate of the side reaction (


-hydride elimination followed by C-H reductive elimination) is outcompeting the rate of the desired transmetallation or C-Nu bond formation.

Immediate Action: Follow the diagnostic logic below to identify the hydride source.

TroubleshootingFlow Start Issue: Ar-Br converts to Ar-H SolventCheck Are you using protic solvents (EtOH, iPrOH)? Start->SolventCheck BaseCheck Are you using alkoxide bases (NaOEt, NaOiPr)? SolventCheck->BaseCheck No ActionSolvent Switch to Aprotic (Toluene, Dioxane, THF) SolventCheck->ActionSolvent Yes AmineCheck Is the coupling partner an amine (Buchwald)? BaseCheck->AmineCheck No ActionBase Switch to Inorganic Base (K3PO4, Cs2CO3) BaseCheck->ActionBase Yes ActionLigand Switch to Bulky Ligand (XPhos, BrettPhos) to accelerate Reductive Elim. AmineCheck->ActionLigand Yes (Substrate is reductant) AmineCheck->ActionLigand No (Slow transmetallation)

Figure 1: Diagnostic decision tree for isolating the source of hydrodehalogenation.

Mechanistic Root Cause Analysis

To fix the problem, you must understand the "Hydride Hijack." The catalytic cycle is being interrupted by a hydride source that generates a [L


Pd(Ar)(H)]  intermediate.
The Competing Pathways

The diagram below illustrates the critical junction where the reaction diverges from the productive cycle to the destructive side reaction.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(Ar)(Br)] Pd0->OxAdd Ar-Br TransMet Transmetallation (Desired Path) OxAdd->TransMet Nucleophile (Fast) BetaElim β-Hydride Elimination (Side Reaction) OxAdd->BetaElim Alcohol/Amine (Competition) Product Cross-Coupled Product (Ar-Nu) TransMet->Product Reductive Elimination Byproduct Reduced Arene (Ar-H) BetaElim->Byproduct Reductive Elimination

Figure 2: Kinetic competition between the desired transmetallation and the undesired


-hydride elimination path.[1]
Q: Where does the Hydride come from?

A: The Palladium(II) intermediate is electrophilic.[1] It coordinates hard nucleophiles present in your matrix.

  • Alcoholic Solvents: If you use Isopropanol or Ethanol, the Pd coordinates the oxygen. A

    
    -hydride elimination on the alkyl chain of the alcohol transfers a hydride to Pd, releasing acetone/aldehyde and leaving [L
    
    
    
    Pd(Ar)(H)].
  • Alkoxide Bases: Sodium ethoxide or isopropoxide acts identically to alcoholic solvents.

  • Amine Substrates: In Buchwald-Hartwig coupling, primary or secondary amines with

    
    -hydrogens can undergo 
    
    
    
    -hydride elimination if the C-N bond formation is slow.

Troubleshooting Guide (Q&A)

Module A: Solvent & Base Selection

User Question: I am running a Suzuki coupling in Ethanol/Water with NaOEt. I see 40% debromination. Why?

Scientist Answer: You have created a "perfect storm" for reduction. Both your solvent (Ethanol) and your base (Ethoxide) possess


-hydrogens susceptible to elimination.
  • The Fix: Remove the hydride source.

    • Solvent: Switch to Toluene , 1,4-Dioxane , or DME . If protic conditions are required for solubility, use tert-Butanol (tBuOH) or Water , as neither can undergo

      
      -hydride elimination (tBuOH has no 
      
      
      
      -hydrogens).
    • Base: Switch to inorganic bases like K

      
      PO
      
      
      
      , Cs
      
      
      CO
      
      
      , or K
      
      
      CO
      
      
      .[2] These cannot donate hydrides.

Hydride Donor Risk Table

Reagent Class High Risk (Avoid) Safe Alternative
Solvents Isopropanol, Ethanol, Methanol Toluene, Dioxane, THF, t-Amyl Alcohol

| Bases | NaOEt, NaOiPr, KOtBu (minor risk) | K


PO

, Cs

CO

, NaOH, KOH |
Module B: Ligand Selection

User Question: I switched to Toluene/K3PO4, but I still see 10% reduced product. My substrate is an electron-poor aryl bromide.

Scientist Answer: If external hydride sources are removed, the reduction might be driven by trace impurities or the amine substrate itself. You now have a kinetic problem . The transmetallation or reductive elimination of your product is too slow, giving the catalyst time to find a hydride (even from trace water or ligand decomposition).

  • The Fix: Use a ligand that accelerates the desired step.[3]

    • Buchwald Biaryl Phosphines (e.g., XPhos, SPhos, BrettPhos): These are bulky and electron-rich.[4][5]

      • Mechanism:[1][2][4][6][7][8][9][10] The bulk promotes the rapid reductive elimination of the product (Ar-Nu).

      • Benefit: They create a crowded metal center that disfavors the coordination of solvent/impurities that lead to side reactions [1].

    • Avoid: Simple phosphines like PPh

      
       or dppf often result in slower cycles, allowing side reactions to compete.
      
Module C: Catalyst Activation

User Question: Does the Pd source matter? I use Pd(PPh3)4.

Scientist Answer: Yes. Pd(PPh


)

is often oxidized or impure. Furthermore, generating the active Pd(0) species from Pd(II) sources (like Pd(OAc)

) requires a reduction step in situ, which consumes equivalents of your nucleophile or phosphine.
  • The Fix: Use Precatalysts (e.g., XPhos Pd G4 ). These activate rapidly under mild conditions, ensuring a high concentration of active catalyst immediately, which helps the main reaction outcompete the side reaction [2].

Experimental Protocols

Protocol A: The "Gold Standard" Diagnostic (Deuterium Labeling)

Use this to definitively prove the source of the hydride.

  • Setup: Set up your standard reaction on a 0.1 mmol scale.

  • Modification: Replace your solvent with a deuterated analog (e.g., THF-

    
      or CD
    
    
    
    OD
    ). Alternatively, add 10 equivalents of D
    
    
    O
    .
  • Analysis: Run the reaction to partial conversion and analyze by GC-MS or

    
    H-NMR.
    
  • Interpretation:

Protocol B: Optimized Anti-Debromination Conditions (Suzuki)

Recommended starting point for prone substrates.

  • Catalyst: XPhos Pd G4 (2-3 mol%) or Pd(OAc)

    
     (2 mol%) + XPhos (4 mol%)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Base: K

    
    PO
    
    
    
    (2-3 equiv) - Grind to fine powder before use.
  • Temperature: 80 °C - 100 °C[2]

  • Concentration: High concentration (0.5 M - 1.0 M) often favors bimolecular coupling over unimolecular side reactions.

Step-by-Step:

  • Charge a vial with Ar-Br (1.0 equiv), Boronic Acid (1.5 equiv), K

    
    PO
    
    
    
    (3.0 equiv), and XPhos Pd G4 (0.02 equiv).
  • Seal and purge with Argon/Nitrogen (3 cycles).[3] Oxygen promotes homocoupling and catalyst decomposition.

  • Add anhydrous 1,4-Dioxane (sparged with Ar) via syringe to reach 0.5 M concentration.

  • Heat to 80 °C. Monitor by HPLC/UPLC.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1]

  • Navarro, O., et al. (2005). General Synthesis of Substituted Indoles from Pseudo-halides via Catalytic C–N Coupling. Journal of Organic Chemistry, 70, 10162. (Discussion on dehalogenation mechanisms).

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Guides.

  • BenchChem. (2025).[3] Troubleshooting Dehalogenation in Suzuki Coupling. BenchChem Technical Support.

Sources

Solubility issues with 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

Introduction

Welcome to the technical support hub for This compound . This guide addresses the specific solubility challenges associated with this fluorinated building block.

Researchers often underestimate the "fluorous effect" of the 1,2,2,2-tetrafluoroethyl moiety (


). Unlike simple alkyl pyridines, this group significantly alters the lipophilicity and basicity of the molecule, leading to common failures in standard aqueous workups and recrystallizations. This guide provides the mechanistic insight and validated protocols to overcome these bottlenecks.
Part 1: The Physicochemical Mechanism

To solve solubility issues, you must understand why they occur. This molecule presents a "solubility paradox" due to two competing structural features:

  • The Fluorine Effect (Hydrophobic & Lipophobic): The

    
     group is highly electronegative and bulky. It imparts hydrophobicity  (water-hating) but also a degree of lipophobicity  (fat-hating). This means the compound may resist dissolving in standard non-polar solvents like Hexane or Pentane, preferring instead a "Goldilocks" zone of moderate polarity.
    
  • Reduced Pyridine Basicity: Standard pyridines are basic (

    
    ). However, the strong electron-withdrawing nature of the tetrafluoroethyl group pulls electron density away from the nitrogen atom.
    
    • Consequence: The molecule is less basic than typical pyridines. It will not easily protonate in weak aqueous acids (e.g., pH 4-5 buffers), leading to poor solubility in aqueous phases where you might expect a pyridine salt to dissolve.

Part 2: Solvent Compatibility Matrix

Use this table to select the correct solvent for your specific application. Data is derived from structure-property relationship (SPR) analysis of analogous fluorinated pyridines [1, 2].

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMF, DMSO, DMAcExcellent Ideal for cross-coupling reactions (Suzuki, Heck). Warning: Difficult to remove during workup; may cause "oiling out."
Chlorinated Dichloromethane (DCM), ChloroformVery Good Best for transfer, solubilization for NMR, and liquid-liquid extraction.
Polar Protic Methanol, Ethanol, IsopropanolGood Good for reactions. Solubility increases significantly with temperature.
Ethers THF, 2-MeTHF, DioxaneGood Preferred reaction solvents. 2-MeTHF is recommended for easier phase separation during workup.
Hydrocarbons Hexane, Pentane, HeptanePoor Do not use as primary solvent. Use only as an anti-solvent for precipitation/crystallization.
Aqueous Water, PBS, TRISInsoluble Even at pH 4.0, solubility is negligible. Requires pH < 1.0 to protonate (not recommended due to stability concerns).
Part 3: Troubleshooting Workflows (FAQs)
Issue 1: "The compound oils out during rotary evaporation."

Diagnosis: This is a common phenomenon with fluorinated solids. As the good solvent (e.g., DCM) evaporates, the compound forms a super-saturated "oil" rather than a crystal lattice, especially if trace impurities are present.

Protocol: The Co-Evaporation Technique

  • Dissolve the crude oil in a minimum amount of DCM (10 mL/g).

  • Add a higher boiling non-solvent, such as Heptane (not Hexane, as Heptane allows higher temp), at a ratio of 1:3 (DCM:Heptane).

  • Evaporate slowly on the rotavap at 40°C.

  • As the DCM pulls off, the Heptane concentration rises, forcing the fluorinated pyridine to organize into a solid rather than an oil.

Issue 2: "Reaction failed in aqueous/organic biphasic conditions."

Diagnosis: If you are running a Suzuki coupling in Toluene/Water, the catalyst is likely active, but the substrate is completely sequestered in the organic phase, while the base (e.g.,


) is in the water. The interface transfer is too slow due to the high lipophilicity of the tetrafluoroethyl group.

Solution:

  • Switch Solvent: Use a miscible system like THF/Water (4:1) or Dioxane/Water .

  • Add Phase Transfer Catalyst: If biphasic is required, add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle the base into the organic phase.

Issue 3: "I cannot extract the product into the aqueous acid layer for purification."

Diagnosis: As noted in Part 1, the


 of the pyridine nitrogen is lowered by the fluorinated group. 1M HCl may not be strong enough to fully protonate it, or the resulting salt is so lipophilic (due to the fluorine tail) that it remains in the organic layer (ion-pairing effect).

Corrective Action:

  • Do not rely on Acid/Base extraction for purification of this specific molecule.

  • Alternative: Use silica gel chromatography. The fluorine atoms reduce the interaction with silica silanols, often making the compound elute faster than non-fluorinated analogs. Use a gradient of Hexane:Ethyl Acetate (0-20%) .

Part 4: Visual Decision Guides
Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system based on your experimental stage.

SolventSelection Start Start: Select Application Reaction Chemical Reaction (Suzuki, Buchwald, etc.) Start->Reaction Analysis Analysis (NMR, HPLC, LCMS) Start->Analysis Purification Purification (Extraction, Column) Start->Purification TempHigh Temp > 80°C? Reaction->TempHigh MethodNMR NMR Solvent? Analysis->MethodNMR Structure ID MethodLC LCMS Mobile Phase? Analysis->MethodLC Purity Check MethodExt Acid/Base Extraction? Purification->MethodExt SolvDMF Use DMF or DMSO (High Solubility) TempHigh->SolvDMF Yes SolvTHF Use THF or Dioxane (Moderate Solubility) TempHigh->SolvTHF No SolvCDCL3 CDCl3 (Standard) Avoid DMSO-d6 if recovering MethodNMR->SolvCDCL3 SolvMeCN Acetonitrile/Water (Pre-dissolve in MeCN) MethodLC->SolvMeCN WarnFail WARNING: Likely to Fail (Low Basicity) MethodExt->WarnFail Yes SolvCol Silica Column (Hex/EtOAc) MethodExt->SolvCol No (Recommended)

Caption: Decision tree for solvent selection based on experimental intent. Note the warning against acid/base extraction.

Figure 2: The "Anti-Oil" Workup Protocol

A visual guide to preventing the formation of intractable oils during concentration.

WorkupProtocol Step1 Crude Reaction Mixture (in DMF/DMSO) Step2 Dilute with Et2O or EtOAc Wash 3x with Water Step1->Step2 Remove polar solvent Step3 Dry Organic Layer (Na2SO4) Step2->Step3 Step4 Partial Evaporation (Leave ~5mL solvent) Step3->Step4 Step5 Add Heptane (Anti-solvent) Slow Rotation Step4->Step5 Trituration Step6 Solid Precipitate Forms Filter & Wash Step5->Step6 Crystallization

Caption: Step-by-step workflow to isolate solid product from high-boiling polar solvents.

Part 5: References & Validated Sources
  • Chemical Properties of Fluorinated Pyridines:

    • Source: PubChem Compound Summary for 2-Bromo-5-fluoropyridine (Analogous structure used for basicity inference).

    • URL:

  • Solubility of Fluorinated Heterocycles:

    • Source: ACS Catalysis. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." Discusses solvent systems (MeOH/Acid) for fluorinated pyridine reduction.

    • URL:

  • Safety & Handling (SDS):

    • Source: Fisher Scientific Safety Data Sheet for 2-Bromo-5-(trifluoromethyl)pyridine (Closest commercial analog).

    • URL:

  • General Principles of Fluorous Chemistry:

    • Source: "Solubility behavior of fluorinated polyimides."[1] (Illustrates the solubility shift to polar aprotic solvents upon fluorination).

    • URL:

Sources

Minimizing defluorination during high-temperature synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Temperature Fluorination & Stability Doc ID: TSC-2025-FL-09 | Revision: 1.4 | Status: Active

Introduction: The Thermodynamics of Stability

Welcome. If you are reading this, you are likely observing the paradox of the Carbon-Fluorine (C-F) bond: it is the strongest single bond in organic chemistry (


116 kcal/mol), yet it is notoriously chemically labile under high-temperature synthesis conditions.

As a Senior Application Scientist, I often see researchers treat defluorination as a random "decomposition" event. It is not. It is a deterministic cascade driven by three specific vectors: nucleophilic attack , thermal elimination , or autocatalytic hydrolysis .

This guide moves beyond generic advice. We will isolate the root cause of your yield loss—whether it is the "Vicious Cycle" of reactor etching or the hidden kinetics of halide scrambling—and provide self-validating protocols to fix it.

Module 1: Diagnostic Logic (Troubleshooting Flowchart)

Before altering your chemistry, you must diagnose the mechanism of fluoride loss. Use this logic gate to determine if your issue is Chemical (reagent-driven) or Physical (reactor/thermal-driven).

DefluorinationDiagnosis Start SYMPTOM: Lower Yield / Fluoride Loss Q1 Is the reactor vessel etched/cloudy? Start->Q1 EtchYes Cause: Autocatalytic Hydrolysis Q1->EtchYes Yes Q2 Is the byproduct mass M-20 (loss of HF)? Q1->Q2 No Action1 Protocol: Switch to Inconel/Monel & Dry Solvents (<50 ppm H2O) EtchYes->Action1 ElimYes Cause: Beta-Elimination Q2->ElimYes Yes Q3 Is byproduct mass M+16 (Cl for F)? Q2->Q3 No Action2 Protocol: Switch to non-alkoxide bases (e.g., CsF, K3PO4) ElimYes->Action2 ScramYes Cause: Reverse Halex / Scrambling Q3->ScramYes Yes Action3 Protocol: Increase F- equivalent & Use Phase Transfer Catalyst ScramYes->Action3

Figure 1: Diagnostic logic tree for isolating the mode of defluorination.

Module 2: The "Vicious Cycle" of Glass Etching

The Issue: The most common error in high-temperature fluorination (e.g., Halex reactions >150°C) is using borosilicate glass. Researchers often assume that because the reaction is anhydrous, glass is safe. This is false. Trace HF (generated from side reactions) attacks the silica in the glass. This reaction produces water. That water hydrolyzes your starting material to create more HF.[1]

The Mechanism:

  • Initiation: Trace

    
     + 
    
    
    
    
    
    HF.
  • Etching:

    
    .
    
  • Propagation:

    
    .
    
  • Result: Exponential generation of HF and total degradation of the fluorinated product.

The Solution: Material Compatibility Matrix Do not rely on "chemical resistance" charts for ambient temperature. At 200°C, the kinetics change.

MaterialMax Temp (

)
Compatibility Note
Borosilicate Glass < 100°CUNSAFE with trace HF. Etching generates water.
Stainless Steel (316) < 150°CAcceptable for short runs; susceptible to pitting.
Monel 400 > 500°CIdeal. High Ni-Cu content. Resists dry F2 and HF.[1]
Inconel 600 > 700°CStandard. Forms a passive nickel fluoride layer.
PTFE/PFA < 200°CGood chemical resistance, but mechanically weak at high T.

Critical Protocol: If you observe etching, stop immediately . Drying the solvent will not fix this; the water is being generated by the reactor wall. You must transfer to a Nickel or Inconel vessel [1, 3].

Module 3: Stabilizing the Halex Reaction

The Issue: The Halex reaction (Ar-Cl + KF


 Ar-F + KCl) typically requires high temperatures (180–220°C) to overcome the activation energy of nucleophilic aromatic substitution (

). These temperatures promote the decomposition of nitro-aromatics and polymerization.

The Fix: Phase Transfer Catalysis (PTC) By increasing the solubility of the fluoride ion, you can lower the reaction temperature by 30–50°C, preserving the substrate.

Recommended Protocol (Self-Validating):

  • Solvent: Sulfolane or DMAc (Dimethylacetamide).

  • Drying: Azeotropic distillation with toluene is required. Water content must be <100 ppm (Verify via Karl Fischer titration).

  • Catalyst: Add Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 at 1–5 mol%.

    • Why? These pull

      
       into the organic phase, making it "naked" and hyper-nucleophilic [5].
      
  • Temperature: Ramp slowly. With PTC, reaction onset often drops from 210°C to 160°C.

  • Validation: Monitor the disappearance of Ar-Cl via GC. If Ar-F yield plateaus while Ar-Cl remains, do not increase Temp . Add more KF (spray-dried) to drive kinetics.

Module 4: Preventing Beta-Elimination

The Issue: In aliphatic fluorination or cross-coupling, a common defluorination pathway is


-fluoride elimination. This occurs when a metal center (like Pd) or a base removes a proton adjacent to the fluorine, kicking out 

to form an alkene.

Mechanism:



Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Formation of Alkenes Base is too strong/nucleophilic (e.g., NaOEt, LiHMDS).Switch to CsF or

. These are mild bases that act as fluoride sources and proton scavengers without promoting elimination [4].
Pd-Catalyst Deactivation Formation of stable Pd-F species.Use bulky, electron-rich ligands (e.g., XPhos , BrettPhos ). These facilitate reductive elimination over

-hydride/fluoride elimination [2].
"Black Metal" Precipitate Pd/Ni precipitation due to HF poisoning.Add a "Sacrificial Fluoride" source (e.g., excess KF) to maintain the equilibrium toward the fluorinated species.

Module 5: Advanced Visualization (The Etching Feedback Loop)

Understanding the autocatalytic nature of glass etching is vital for safety and yield.

GlassEtchingCycle HF HF (Trace) Glass Reactor Wall (SiO2) HF->Glass Attacks HF->Glass Cycle Repeats Water Water (H2O) Glass->Water Generates Reagent Reagent (R-CF3) Water->Reagent Hydrolyzes Reagent->HF Releases 3x HF (Amplification)

Figure 2: The autocatalytic cycle where glass reactors actively destroy fluorinated products.

References

  • Oak Ridge National Laboratory (ORNL). (2011). Considerations of Alloy N for Fluoride Salt-Cooled High-Temperature Reactor Applications. [Link]

  • ResearchGate (Review). (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • NASA Technical Memorandum. (1996). Selection of Compatible Materials for use with Fluorine. [Link]

  • Royal Society of Chemistry (Chem. Commun.). (2013). Palladium-catalyzed cross-coupling of aryl fluorides via C–F bond activation. [Link]

  • ACS Green Chemistry Institute. (2016). Halex Reaction Guide. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Bromopyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing Palladium-catalyzed cross-coupling reactions involving bromopyridines.

Topic: High-Efficiency Pd-Catalyzed Cross-Coupling of Bromopyridines Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)

The Core Challenge: The "Pyridine Problem"

Q: Why do bromopyridine couplings often stall or require high catalyst loading (5–10 mol%) compared to standard aryl bromides?

A: The root cause is competitive coordination (Catalyst Poisoning).[1] Unlike simple aryl halides, bromopyridines possess a Lewis-basic nitrogen atom. This nitrogen can displace labile ligands on the Palladium (Pd) center, forming stable, catalytically inactive "off-cycle" species.[2]

  • The Mechanism: In a standard catalytic cycle, the active Pd(0) species undergoes oxidative addition with the C–Br bond. However, the pyridine nitrogen of the substrate (or product) can bind to the electrophilic Pd(II) intermediate, creating a coordinatively saturated complex that cannot undergo transmetallation.

  • The Consequence: To maintain a sufficient concentration of active catalyst, chemists often overload the reaction with excess Pd. This increases cost and complicates purification.

Visualization: The Catalyst Poisoning Pathway

The diagram below illustrates how pyridine coordination diverts the catalyst from the productive cycle.[1]

PyridinePoisoning Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Bromopyridine TransMet Transmetallation (Productive) OxAdd->TransMet + Boronic Acid/Base Poison Inactive Complex (Pd(II)-Pyridine Coordination) OxAdd->Poison + Pyridine N-Coordination Product Coupled Product TransMet->Product Reductive Elimination Poison->OxAdd Slow Reversal (Heat) Product->Pd0 Regenerate Catalyst

Figure 1: The competitive coordination pathway (Red) acts as a thermodynamic sink, sequestering the active catalyst.

Strategic Optimization: Lowering Loading to <1 mol%

Q: How can I reduce catalyst loading without sacrificing yield?

A: You must shift the equilibrium away from the "poisoned" state by using sterically demanding, electron-rich ligands and precatalysts .

Pillar 1: Ligand Selection

Standard ligands like PPh₃ are insufficient because they are easily displaced by the pyridine nitrogen. You require bulky biaryl phosphines (Buchwald ligands) that create a "protective shell" around the Pd center.

Ligand ClassExamplesMechanism of ActionRecommended For
Biaryl Phosphines XPhos, SPhos, RuPhos High steric bulk prevents N-coordination; electron-richness speeds up oxidative addition.General Suzuki/Buchwald couplings of 2- and 3-bromopyridines.
Bulky Adamanthyl cataCXium® A Extreme steric bulk; high thermal stability.Sterically hindered substrates; low loading (<0.1 mol%).[3]
NHC Ligands PEPPSI-IPr Strong sigma-donation prevents ligand dissociation; highly resistant to poisoning.Difficult substrates; room temperature reactions.[4]
Pillar 2: The Precatalyst Advantage

Stop using Pd(OAc)₂ + Ligand in situ. In situ generation is inefficient because pyridine can coordinate to Pd(II) before the phosphine ligand binds.

  • Solution: Use Palladacycle Precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio. Upon activation (base/heat), they release the active mono-ligated Pd(0) species immediately, bypassing the poisoning trap.

Troubleshooting & Protocol Guide

Scenario A: Reaction Stalls at 60-70% Conversion

Diagnosis: Catalyst death due to product inhibition. The coupled pyridyl product often binds Pd more strongly than the starting material. Protocol Adjustment:

  • Switch to "Pd G4" Precatalysts: Ensures rapid initiation.

  • Solvent Switch: Change from THF/Dioxane to n-Butanol or t-Amyl Alcohol . Protic solvents can hydrogen-bond to the pyridine nitrogen, masking it from the catalyst.

  • Additives: Add 10-20 mol% LiCl . Chloride ions can stabilize the Pd(II) intermediate and prevent non-productive aggregation.

Scenario B: 2-Bromopyridine is Unreactive (Regioselectivity Issues)

Diagnosis: The C-Br bond at the 2-position is electronically deactivated and sterically sensitive to the adjacent nitrogen. Protocol Adjustment:

  • Ligand: Use GPhos or BrettPhos .

  • Base: Switch to a weaker base like K₃PO₄ (anhydrous) to prevent hydrolysis of the bromide.

  • Temperature: 2-Bromopyridines often require higher activation energy.[5] Run at 80–100°C.[6]

Workflow: Systematic Optimization for Low Loading

Follow this decision tree to optimize your specific reaction.

OptimizationWorkflow Start Start: Standard Conditions (1 mol% Pd-G4, K3PO4, Dioxane/H2O) CheckYield Check Conversion @ 4h Start->CheckYield HighYield >90% Conv. Reduce Loading to 0.1 mol% CheckYield->HighYield Success Stall Stalls <70% CheckYield->Stall Incomplete NoRxn <10% Conv. CheckYield->NoRxn Failed StallAction 1. Switch Solvent (n-BuOH) 2. Add LiCl Stall->StallAction NoRxnAction 1. Switch Ligand (PEPPSI/BrettPhos) 2. Increase Temp NoRxn->NoRxnAction

Figure 2: Step-wise optimization logic to minimize catalyst usage.

Post-Reaction: Managing Residual Palladium

High catalyst loading leads to high residual metal (ppm) in the final product, a critical issue in drug development.

Q: If I must use 5 mol% Pd, how do I remove it efficiently? A: Standard silica chromatography is ineffective for removing Pd-pyridine complexes. Use specific scavengers.

Scavenger TypeFunctional GroupTarget SpeciesProtocol
SiliaMetS® Thiol -SH (Thiol)Pd(II) and Pd(0)Add 4 eq. relative to Pd; stir 4h @ 50°C; filter.
SiliaMetS® DMT DimercaptotriazinePd(II) (highly specific)Best for removing Pd coordinated to N-heterocycles.
Activated Charcoal N/ABulk Pd removalInexpensive, but lower selectivity; may adsorb product.

References

  • Mechanisms of Catalyst Deactivation

    • Ingoglia, B. T., et al. "Palladium Catalyst Stability in Cross-Coupling Reactions." Journal of the American Chemical Society, 2019.[7] Link

  • Ligand Design for Pyridines

    • Surry, D. S., & Buchwald, S. L.[8] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[8] Link

  • Precatalyst Technology

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

  • PEPPSI Catalysts for Heterocycles

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki–Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link

Sources

Technical Support Center: Purification of Tetrafluoroethyl Pyridine Products

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on a critical step in the synthesis of many active pharmaceutical ingredients (APIs): the removal of metal impurities from tetrafluoroethyl pyridine products. The presence of residual metals, often originating from catalysts or manufacturing equipment, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2][3] Adherence to strict regulatory limits for elemental impurities is mandatory.[2][4]

This guide is designed to provide you with not only procedural steps but also the underlying scientific principles to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of metal impurities in my tetrafluoroethyl pyridine product?

A1: Metal impurities in your product can originate from several stages of the manufacturing process.[3][5] The most common sources include:

  • Catalysts: Many synthetic routes for pyridine derivatives utilize metal-based catalysts (e.g., Palladium, Platinum, Rhodium, Ruthenium) for reactions like cross-coupling or hydrogenation.[4][6] These catalysts can leach into the product stream.

  • Raw Materials and Reagents: Impurities may be present in the starting materials, solvents, or reagents used in the synthesis.[4][5]

  • Manufacturing Equipment: Wear and tear on stainless steel reactors, pipework, and other processing machinery can introduce metal particles such as iron, nickel, and chromium into the product.[5][7]

  • Container and Closure Systems: Leaching from storage containers can also be a source of contamination.[3]

Q2: Why is it crucial to remove trace metal impurities from my API intermediate?

A2: Even trace amounts of metal impurities can have significant consequences in drug development:[1]

  • Patient Safety: Some metals are toxic and can pose direct health risks to patients, leading to adverse reactions.[2][8] Regulatory bodies like the ICH have established strict guidelines (ICH Q3D) for permissible daily exposure (PDE) levels of various elemental impurities.[4][6]

  • Drug Efficacy and Stability: Metal ions can catalyze degradation reactions of the API, reducing its potency and shelf-life.[2][] They can also interfere with the desired biological activity of the drug.

  • Analytical Interference: Metal impurities can sometimes lead to false-positive results in high-throughput screening campaigns or interfere with analytical testing methods.[][10]

  • Regulatory Compliance: Failure to meet the stringent limits for metal impurities can lead to delays in drug approval, product recalls, and significant financial losses.[2][7]

Q3: What are the primary methods for removing metal impurities from organic compounds like tetrafluoroethyl pyridine?

A3: The choice of purification method depends on the nature of the metal impurity, its concentration, and the properties of your tetrafluoroethyl pyridine product. The most common and effective methods include:

  • Metal Scavengers: These are materials, often silica-based or polymeric resins with functional groups that chelate and bind to metal ions, allowing for their removal by simple filtration.[6][11] This is often the preferred method due to its high selectivity and ease of use.[11]

  • Distillation: For volatile liquid products, distillation can be effective in separating the desired compound from non-volatile metal salts or complexes.[12]

  • Crystallization: If your product is a solid, recrystallization can be a powerful technique for purification, as the metal impurities will ideally remain in the mother liquor.

  • Acid-Base Extraction: This can be effective for separating basic pyridine products from non-basic or acidic impurities, which may include some metal complexes.[13]

Q4: How do I choose the right metal scavenger for my specific application?

A4: Selecting the appropriate metal scavenger is critical for efficient purification. Key factors to consider include:

  • Target Metal: Different scavengers have varying affinities for different metals. For example, thiol-based scavengers are effective for a broad range of metals including Pd, Pt, Cu, Hg, Ag, and Pb, while others like those based on 2,4,6-trimercaptotriazine (TMT) are particularly effective for palladium.[14][15]

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent. Most modern silica-based scavengers are compatible with a wide range of common organic solvents.[14]

  • Process Conditions: Consider the temperature and pH of your process, as these can affect the performance of the scavenger.

  • Product Characteristics: The scavenger should not react with or adsorb your tetrafluoroethyl pyridine product.

Many suppliers offer screening kits with a selection of different scavengers to help you identify the most effective one for your specific needs.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of metal impurities from tetrafluoroethyl pyridine products.

Issue 1: Incomplete Metal Removal After Using a Scavenger

Possible Causes & Troubleshooting Steps:

  • Insufficient Amount of Scavenger: The binding capacity of the scavenger may have been exceeded.

    • Solution: Increase the equivalents of the scavenger relative to the metal content. A common starting point is 3-5 equivalents.[14] It may be necessary to perform a small-scale experiment to determine the optimal ratio.

  • Inadequate Reaction Time or Temperature: The kinetics of metal binding can be slow.

    • Solution: Increase the reaction time (from 30 minutes up to 24 hours) and/or gently heat the mixture if the product and scavenger are thermally stable.[14]

  • Poor Mixing: Inefficient mixing can lead to poor contact between the scavenger and the metal impurities.

    • Solution: Ensure vigorous stirring or agitation of the slurry. For larger scale operations, consider using a fixed-bed cartridge for continuous flow purification.[6]

  • Incorrect Scavenger Selection: The chosen scavenger may have a low affinity for the specific metal impurity.

    • Solution: Screen a panel of different metal scavengers with varying functional groups to identify the most effective one for your system.

Caption: Workflow for selecting and optimizing a metal scavenger.

Issue 2: Product Loss During Purification

Possible Causes & Troubleshooting Steps:

  • Adsorption of Product onto Scavenger: Some products can non-specifically bind to the scavenger material.

    • Solution: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product. Ensure the chosen scavenger has minimal interaction with your product; silica-based scavengers are often advantageous in this regard as they are inert and do not swell.[14]

  • Co-precipitation during Crystallization: The product may co-precipitate with metal salts.

    • Solution: Optimize the crystallization solvent and cooling rate. A slower cooling rate often leads to purer crystals. Consider adding a chelating agent to the crystallization mixture to keep the metal ions in solution.

  • Product Degradation: The purification conditions (e.g., high temperature during distillation) may be causing product degradation.

    • Solution: If your product is thermally sensitive, consider using vacuum distillation to lower the boiling point. Alternatively, prioritize non-thermal methods like metal scavenging.

Detailed Protocols

Protocol 1: General Procedure for Metal Removal Using a Silica-Based Scavenger (Batch Mode)
  • Dissolution: Dissolve the crude tetrafluoroethyl pyridine product in a suitable organic solvent (e.g., THF, acetonitrile, dichloromethane).[14]

  • Scavenger Selection and Addition: Based on the likely metal contaminant (e.g., palladium from a cross-coupling reaction), select an appropriate scavenger (e.g., ISOLUTE® Si-TMT).[14] Add 3-5 equivalents of the scavenger relative to the initial metal concentration.

  • Reaction: Stir the mixture at room temperature. The required time can range from 30 minutes to 24 hours.[14] Monitor the progress by taking small aliquots of the supernatant, filtering, and analyzing for metal content using ICP-MS or ICP-OES.[4][5]

  • Filtration: Once the metal content is below the desired threshold, filter the mixture to remove the scavenger.

  • Washing: Wash the collected scavenger with a small volume of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Metal Content Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Sample Preparation: Accurately weigh a sample of the tetrafluoroethyl pyridine product. Digest the sample in a mixture of high-purity nitric acid and hydrochloric acid using a microwave digestion system. This process breaks down the organic matrix, leaving the metal ions in solution.

  • Standard Preparation: Prepare a series of calibration standards of the target metals in the same acid matrix.

  • Instrumental Analysis: Analyze the digested sample and calibration standards using an ICP-MS instrument. The instrument nebulizes the sample into a high-temperature plasma, which ionizes the atoms. The mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.

  • Quantification: Determine the concentration of each metal impurity in the original sample by comparing its signal to the calibration curve. The limit of detection and limit of quantitation should be appropriate for the required regulatory limits.[5]

G start Crude Tetrafluoroethyl Pyridine Product metal_analysis Analyze for Metal Impurities (ICP-MS/OES) start->metal_analysis is_solid Is the product a solid? metal_analysis->is_solid Metal content > limit is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No crystallization Crystallization is_solid->crystallization Yes scavenger Use Metal Scavenger is_volatile->scavenger No distillation Distillation is_volatile->distillation Yes final_product Purified Product scavenger->final_product crystallization->final_product distillation->final_product

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary

Table 1: Comparison of Common Metal Scavengers

Scavenger TypeFunctional GroupTarget MetalsAdvantages
Si-Thiol Thiol (-SH)Pd, Pt, Cu, Hg, Ag, Pb[15]Broad applicability, robust
Si-TMT 2,4,6-trimercaptotriazinePalladium (excellent)[14]High selectivity for Pd
Si-Trisamine Primary & Secondary AminesPd, Pt, Cr, W, Zn[16]Effective for various metals
Si-TAAcOH/Na EDTA analogueCa, Mg, Li, Ir, Sn, Pd, Ni, Cu[16]Effective for metals in various oxidation states

References

  • Biotage. (n.d.). ISOLUTE® Si-TMT | Metal scavenger. Retrieved from [Link]

  • Nishimura, T., et al. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 19(8), 1038–1043. [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Unknown. (2026, January 26). Metal Impurities: Significance and symbolism. Retrieved from [Link]

  • Hugill, S. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. [Link]

  • Unknown. (2025, January 7). The Role of Impurities in Drug Development and How to Control Them. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). SiliametS Metal Scavengers. Retrieved from [Link]

  • Baell, J. B., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 7(7), 1144–1150. [Link]

  • Singh, G., et al. (2021). Metallic Impurities in Pharmaceuticals: An Overview. Current Pharmaceutical Analysis, 17(7), 856-871. [Link]

  • Unknown. (2024, July 29). Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]

  • Liu, D., et al. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]

  • Unknown. (2025, September 18). Analytical techniques to identify metallic contaminants. Pharmabiz.com. [Link]

  • Forrest, F. (2024, July 3). Protecting your drug products: Strategies for preventing metal contamination in powders. European Pharmaceutical Review. [Link]

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]

  • LookChem. (n.d.). Removal of Traces of Metals from Reagents. Chempedia. Retrieved from [Link]

Sources

Handling moisture sensitivity in fluorinated pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Topic: Moisture Sensitivity & Handling | Ticket ID: FP-H2O-001

Core Directive & Scientific Context

Welcome to the Technical Support Center. You are likely here because your fluorinated pyridine reaction failed, yielded inconsistent results, or produced inexplicable byproducts.

As Senior Application Scientists, we do not view "moisture sensitivity" as a binary state (wet vs. dry). We view it as a competitive kinetic landscape. In fluorinated pyridines, the inductive effect (-I) of the fluorine atom, combined with the electron-deficient nitrogen ring, creates a "double activation" scenario.

  • The Trap: The C–F bond is strong (approx. 116 kcal/mol), but the carbon attached to it is highly electrophilic.

  • The Consequence: Water is not just a proton source that quenches organolithiums; it is a nucleophile that actively attacks the ring (SNAr), displacing fluoride to form pyridones (tautomers of hydroxypyridines).

This guide provides the causality-driven protocols required to navigate this landscape.

Pre-Reaction: Solvents & Storage

FAQ: "How dry does my solvent need to be?"

A: "Anhydrous" from a bottle is rarely sufficient for lithiation of fluoropyridines.

Reaction TypeMax Water Tolerance (ppm)Recommended Drying MethodFailure Mode if Exceeded
Lithiation / Halogen-Exchange < 10 ppm Distillation over Na/Benzophenone OR Activated 4Å Sieves (48h)Protonation of intermediate; "Halogen Dance" equilibration.
SNAr / Amination < 50 ppmCommercial "Anhydrous" / 3Å SievesHydrolysis to pyridone; Catalyst poisoning (if Pd/Cu used).
Suzuki/Stille Coupling < 100 ppmSparging (O2 removal is more critical here)Protodeboronation; Homocoupling.
Standard Operating Procedure (SOP-01): Molecular Sieve Activation

Do not trust pre-activated sieves stored in plastic.

  • Selection: Use 4Å sieves for THF, Toluene, and DCM. Use 3Å sieves for Acetonitrile (4Å can catalyze polymerization of MeCN).

  • Activation: Heat sieves to 300°C under high vacuum (< 0.1 mbar) for 12 hours .

  • Storage: Store under Argon/Nitrogen.

  • Usage: Add 20% w/v to the solvent bottle. Allow to stand for 48 hours before use. Do not stir (generates dust).

Critical Workflow: Lithiation & Functionalization

User Scenario: "I am trying to ortho-lithiate 2-fluoropyridine with LDA at -78°C, but I am recovering starting material or getting a mix of isomers."

Root Cause Analysis: Lithiation of fluoropyridines is a race between kinetic deprotonation (desired) and thermodynamic equilibration (undesired). Moisture acts as a "Chaos Agent" in this system.

  • Direct Quenching: Water destroys the base (LDA/n-BuLi) immediately.

  • The "Dance" Trigger: Partial quenching generates LiOH/Li-Alkoxides. These aggregates can catalyze the "Halogen Dance" , where the lithium migrates to a more thermodynamically stable position (often adjacent to the halogen), leading to regioselectivity loss [1].

Visualizing the Failure Mode

LithiationFailure SM 2-Fluoropyridine Li_Species Kinetic Lithio-Species (3-Li-2-F-Py) SM->Li_Species -78°C, Dry Base Lithium Base (LDA/n-BuLi) Water Trace Moisture (>10 ppm) Base->Water Fast Reaction Aggregates LiOH / Li-Oxide Aggregates Water->Aggregates Generates Quenched Protonated SM (Yield Loss) Li_Species->Quenched + Water Product Desired Electrophile Trapping Li_Species->Product + Electrophile Dance Halogen Dance (Regio-Scrambling) Li_Species->Dance Thermodynamic Shift Aggregates->Li_Species Catalyzes Equilibration

Figure 1: The "Moisture Chaos" mechanism. Note how water does not just lower yield; it actively catalyzes regiochemical scrambling via aggregate formation.

Troubleshooting Protocol (SOP-02): The "Cannula Test"

If your lithiation fails, perform this diagnostic before changing the chemistry:

  • The Setup: Flame-dry a flask, cool under Ar. Add your solvent (THF).

  • The Titration: Add a small amount of 1,10-phenanthroline (indicator).

  • The Test: Add n-BuLi dropwise.

    • Result A: Solution turns rust-red immediately. Status: Solvent is dry.

    • Result B: Solution stays clear for several drops. Status: Solvent is wet.[1] The n-BuLi is being consumed by water before it can complex with the indicator. Action: Re-dry solvent.[2]

Critical Workflow: Nucleophilic Substitution (SNAr)

User Scenario: "I see a new peak in my LCMS with a mass of [M+16] or [M-2] relative to my starting material."

Root Cause Analysis: You are likely observing hydrolysis .[3]

  • Mechanism: The 2-position of pyridine is activated. Water attacks C2, displacing fluoride.

  • The Product: The initial product is 2-hydroxy-pyridine, but it rapidly tautomerizes to 2-pyridone (the amide-like form), which is extremely stable and thermodynamically favored [2].

Decision Tree: Diagnosing Impurities

HydrolysisTree Start Problem: Unexpected LCMS Peak CheckMass Check Mass Shift Start->CheckMass M_minus_HF Mass = [M - 20]? CheckMass->M_minus_HF Loss of HF M_plus_OH Mass = [M - 2] or [M + 16]? CheckMass->M_plus_OH O/F Exchange Oligomer Oligomerization (Self-reaction) M_minus_HF->Oligomer Pyridone Hydrolysis to Pyridone M_plus_OH->Pyridone Action1 Action: Lower Conc. Check Temp. Oligomer->Action1 Action2 Action: Check Solvent Water (Karl Fischer) Pyridone->Action2

Figure 2: Rapid diagnostic tree for identifying moisture-induced byproducts in fluoropyridine chemistry.

Analytical Validation: Karl Fischer (KF) Titration[5]

User Scenario: "I used a standard Karl Fischer titrator, but the endpoint is drifting or never stabilizes."

Technical Insight: Standard KF reagents often contain methanol and an amine base.

  • The Interference: Fluorinated pyridines can undergo slow SNAr with the methanol in the KF reagent (forming methoxy-pyridines), releasing water or consuming iodine falsely [3].

  • The Fix: Use Coulometric KF with a Ketone/Aldehyde specific reagent (methanol-free) or strictly control the injection time.

SOP-03: Accurate Water Determination
  • Instrument: Coulometric KF Titrator (preferred over Volumetric for <1000 ppm).

  • Reagent: Use a "Diaphragm-less" cell with methanol-free anolyte if the substrate is highly reactive.

  • Blanking: Inject dry THF/Toluene as a blank to subtract solvent background.

  • Injection: Inject exactly 1.0 mL of your reaction solvent.

  • Limit: If result is >15 ppm , do not proceed to lithiation.

References & Authority

  • Schlosser, M. (2005). "The 2-Fluoropyridine Enigma: Regioselective Lithiation and the Halogen Dance." Angewandte Chemie International Edition. This work details the thermodynamic equilibration catalyzed by aggregates.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Definitive text on the tautomeric equilibrium of 2-hydroxypyridine/2-pyridone and susceptibility to nucleophilic attack.

  • Metrohm AG. (2023). "Karl Fischer Titration: Handling Interfering Side Reactions." Technical Monograph on amine/pyridine interference in KF titration.

For further assistance, please contact the Application Science team with your specific substrate structure and LCMS data.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Tetrafluoroethyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability – all critical parameters in the pharmaceutical sciences. This guide provides an in-depth technical comparison of the crystallographic analysis of tetrafluoroethyl pyridine derivatives, a class of compounds of increasing interest due to the unique properties conferred by the tetrafluoroethyl substituent.

While extensive crystallographic data on a wide range of tetrafluoroethyl pyridine derivatives is still emerging in the public domain, this guide will provide a framework for such analysis. We will explore the nuanced interplay of intermolecular forces governed by the highly electronegative fluorine atoms and the aromatic pyridine core. This guide will delve into the causality behind experimental choices, from synthesis and crystallization to data interpretation, providing field-proven insights to ensure technical accuracy and trustworthy, self-validating protocols.

The Significance of Fluorine in Crystal Engineering

The introduction of a tetrafluoroethyl group onto a pyridine ring dramatically influences its electronic properties and intermolecular interactions. The high electronegativity of fluorine atoms leads to the formation of C-F bonds with significant ionic character, creating localized dipoles. These fluorine atoms can participate in a variety of non-covalent interactions, including hydrogen bonds (C-H···F), halogen bonds (F···N), and dipole-dipole interactions, which play a crucial role in the assembly of molecules in the crystal lattice. Understanding and predicting these interactions is a key challenge and a primary goal of the crystal structure analysis of these compounds.

Comparative Analysis of Hypothetical Tetrafluoroethyl Pyridine Isomers

Hypothetical Crystallographic Data
ParameterHypothetical Compound 1 (2-substituted)Hypothetical Compound 2 (4-substituted)
Chemical FormulaC₇H₅F₄NC₇H₅F₄N
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPnma
a (Å)8.512.0
b (Å)10.26.5
c (Å)9.811.5
α (°)9090
β (°)105.390
γ (°)9090
Volume (ų)819.5897.0
Z44
Calculated Density (g/cm³)1.621.58
R-factor0.0450.042
Key Intermolecular InteractionsC-H···F, C-H···N, π-π stackingC-H···F, F···N halogen bonds

The hypothetical data suggests that the position of the tetrafluoroethyl group significantly influences the crystal packing. The 2-substituted isomer is predicted to crystallize in a lower symmetry monoclinic system, potentially due to steric hindrance from the substituent adjacent to the nitrogen atom, leading to more complex packing arrangements. In contrast, the 4-substituted isomer, with its higher molecular symmetry, is proposed to crystallize in a higher symmetry orthorhombic system.

The dominant intermolecular interactions are also expected to differ. While both isomers would exhibit C-H···F interactions, the 4-substituted isomer may be more prone to forming F···N halogen bonds due to the direct opposition of the electron-donating nitrogen and the electron-withdrawing tetrafluoroethyl group. The 2-substituted isomer might favor π-π stacking interactions between the pyridine rings, influenced by the packing constraints imposed by the bulky side chain.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires careful execution and analysis. The following is a generalized workflow for the crystal structure analysis of tetrafluoroethyl pyridine derivatives.

Experimental Workflow Generalized Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_elucidation Structure Elucidation cluster_analysis Analysis & Deposition synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->growth data_collection Data Collection on Diffractometer growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation refinement->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis deposition Deposition to Crystallographic Database (e.g., CSD) analysis->deposition

A generalized workflow for X-ray crystallography.
Detailed Experimental Protocols

1. Synthesis of Tetrafluoroethyl Pyridine Derivatives:

The synthesis of these compounds can be challenging. One common approach involves the radical addition of a tetrafluoroethyl source to a pyridine precursor. For instance, the reaction of a halopyridine with a tetrafluoroethylating agent in the presence of a radical initiator can yield the desired product. Purification is critical, and techniques such as column chromatography followed by recrystallization are often necessary to obtain a sample of sufficient purity for single crystal growth.[1]

2. Single Crystal Growth:

Growing high-quality single crystals is often the most challenging step. For volatile or low-melting fluorinated compounds, in-situ crystallization on the diffractometer can be an effective technique.[2] More commonly, slow evaporation from a suitable solvent or vapor diffusion are employed.

  • Protocol for Slow Evaporation:

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a volatile solvent (e.g., dichloromethane, diethyl ether) in a small, clean vial.

    • Cover the vial with a cap that has a small pinhole to allow for slow evaporation.

    • Place the vial in an undisturbed location at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

  • Protocol for Vapor Diffusion:

    • In a small, open vial, dissolve 10-20 mg of the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene, chloroform).

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm).

    • Add a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane) to the bottom of the larger container, ensuring it does not mix with the solution in the inner vial.

    • The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

3. Single-Crystal X-ray Diffraction (SCXRD):

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • Data Collection Protocol:

    • Mount a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) on a cryoloop.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

    • Process the diffraction data to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement:

    • The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the electron density.

    • This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing Molecular Packing and Interactions

The arrangement of molecules in the crystal lattice is crucial for understanding the solid-state properties of a material. For our hypothetical isomers, we can visualize potential packing motifs.

Hypothetical packing motifs for 2- and 4-substituted isomers.

This diagram illustrates how the different substitution patterns could lead to distinct packing arrangements and intermolecular interactions, ultimately influencing the bulk properties of the material.

Conclusion

The crystal structure analysis of tetrafluoroethyl pyridine derivatives is a critical endeavor for advancing their application in drug development and materials science. While the availability of public crystallographic data for this specific class of compounds is currently limited, the principles and protocols outlined in this guide provide a robust framework for researchers to conduct their own analyses. By carefully considering the synthetic routes, employing meticulous crystallization techniques, and performing rigorous X-ray diffraction analysis, the scientific community can build a comprehensive understanding of the structure-property relationships in these promising molecules. The comparative analysis of hypothetical isomers underscores the profound impact of subtle structural changes on the solid-state architecture, emphasizing the importance of detailed crystallographic studies in the rational design of new chemical entities.

References

  • Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559-1564.
  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(4), 1856-1865.

Sources

A Researcher's Guide to Elemental Analysis of Fluorinated Heterocycles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated heterocycles are cornerstones of modern pharmaceuticals, agrochemicals, and advanced materials, with nearly 20% of all marketed drugs containing at least one fluorine atom.[1] The precise determination of fluorine content is not merely a quality control metric; it is fundamental to confirming stoichiometry, ensuring purity, and meeting stringent regulatory standards. However, the unique chemical properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—present significant analytical challenges.

This guide provides an in-depth comparison of the primary analytical standards and methodologies for the elemental analysis of fluorine in heterocyclic compounds. We will delve into the causality behind experimental choices for the industry-standard Combustion Ion Chromatography (CIC), evaluate its performance against alternative spectroscopic methods, and provide actionable protocols and decision-making frameworks for researchers, scientists, and drug development professionals.

The Unique Challenge of Fluorine in Heterocyclic Matrices

The strategic incorporation of fluorine into heterocyclic rings dramatically alters a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2][3] This "fluorine factor" is a powerful tool in drug design.[1][4] However, the very stability of the C-F bond makes accurate elemental analysis non-trivial. Complete decomposition of the organic matrix is required to liberate fluorine as an inorganic fluoride ion (F-) for quantification, a process that must be both efficient and reproducible.

Methodology Deep Dive: Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC), also referred to as oxidative pyrohydrolysis followed by ion chromatography, is the most widely adopted and robust method for determining total fluorine content in organic matrices.[5][6][7] This technique is recognized by standard-setting bodies like ASTM International.[8][9]

Principle of Operation

The core principle involves two integrated stages:

  • High-Temperature Combustion: The sample is combusted in a furnace at temperatures typically exceeding 950-1000°C in an oxygen or oxygen/argon stream.[5][10] This high temperature is critical to overcome the energy of the C-F bond.

  • Pyrohydrolysis & Absorption: The process is carried out in the presence of water vapor (pyrohydrolysis).[11] This facilitates the conversion of organofluorine into gaseous hydrogen fluoride (HF). The HF gas is then carried by an inert gas (like argon) into an aqueous absorption solution, trapping the analyte as fluoride ions (F-).[7][12]

  • Ion Chromatography (IC) Detection: The absorption solution is injected into an ion chromatograph, which separates the fluoride ion from other potential anions before quantification by a conductivity detector.[13][14][15]

Workflow Visualization

CIC_Workflow cluster_Combustion Combustion Unit cluster_Absorption Absorption & Transfer cluster_IC Ion Chromatography System Autosampler 1. Sample Introduction (Solid/Liquid in Tin Capsule) Furnace 2. Combustion & Pyrohydrolysis (>1000°C, O2 + H2O) Autosampler->Furnace Sample Injection Absorber 3. Gas Absorption (HF gas -> F- in solution) Furnace->Absorber HF Gas Stream Injection_Loop 4. Sample Loop Injection Absorber->Injection_Loop Aqueous Sample IC_Column 5. Anion Separation Injection_Loop->IC_Column Eluent Flow Detector 6. Conductivity Detection IC_Column->Detector Data_System 7. Data Analysis (Peak Integration) Detector->Data_System

Caption: Workflow for Combustion Ion Chromatography (CIC).

Key Experimental Parameters & Causality
  • Furnace Temperature: Must be maintained above 950°C to ensure the complete cleavage of all C-F bonds, regardless of the molecular structure. Incomplete combustion is a primary source of inaccurate, low-biased results.[5]

  • Catalysts & Adsorbents: Fluorine is highly reactive and can attack the quartz combustion tubes and catalysts used in standard CHNS analysis.[16] To mitigate this, specialized fluorine adsorbers (often mixtures of metal oxides) are placed in the hot zone of the reactor. These materials react with the fluorine compounds, protecting the integrity of the analytical system.[16]

  • Absorption Solution: A simple aqueous solution is typically sufficient to trap HF gas. For simultaneous analysis of other halogens and sulfur, the composition may be adjusted to ensure stability and prevent side reactions.[6]

Detailed Experimental Protocol: CIC Analysis

This protocol is a generalized procedure based on established methods like ASTM D7359.[8][9]

  • Instrument Setup & Calibration:

    • Set the combustion furnace to 1050°C.

    • Equilibrate the ion chromatography system with the appropriate eluent (e.g., sodium hydroxide or carbonate/bicarbonate buffer) until a stable baseline is achieved.[14]

    • Perform a multi-point calibration by analyzing certified fluoride standards (e.g., from NaF) to generate a calibration curve.[17]

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the solid fluorinated heterocyclic sample into a tin capsule. For liquid samples, weigh a similar amount onto a microabsorbent material within the capsule.

    • Use a certified reference material (CRM) with a matrix similar to the sample, if available, as a quality control check.[18]

  • Automated Analysis:

    • Place the prepared samples, along with blanks and QC standards, into the autosampler.

    • Initiate the automated sequence. The instrument will drop each sample into the furnace for combustion.

    • The resulting gases are passed through the absorption module.

    • An aliquot of the absorption solution is automatically injected into the IC system.

  • Data Processing:

    • The software integrates the fluoride peak area.

    • The concentration is calculated against the calibration curve.

    • The final fluorine percentage (w/w) is determined based on the initial sample weight.

Performance Data: CIC
ParameterPerformance MetricTypical ValueSource/Justification
Accuracy Recovery of CRMs97 - 103%Based on typical performance of modern CIC systems.
Precision Relative Standard Deviation (RSD)< 5%Achievable for homogenous samples at ppm levels.[13]
Limit of Detection (LoD) Signal-to-Noise (S/N) of 3~0.1 mg/kg (ppm)Dependent on system configuration and sample matrix.[8]
Sample Throughput Time per Sample10 - 15 minutesIncludes combustion, absorption, and IC run time.
Matrix Effects RobustnessHighCombustion effectively eliminates the organic matrix.[6]

Methodology Deep Dive: Spectroscopic Alternatives

While CIC is the gold standard, certain spectroscopic techniques can be employed, though often with significant caveats for fluorine analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Direct analysis of fluorine by ICP-MS is exceptionally challenging. Fluorine's first ionization potential (17.42 eV) is higher than that of the argon used to generate the plasma (15.76 eV), resulting in very poor ion formation (F+).[19][20][21]

  • Indirect Method: A viable workaround involves the chemical conversion of F- to a molecular ion in the plasma.[20] This is typically achieved by introducing a barium (Ba) solution, which reacts with fluoride to form the BaF+ molecular ion (m/z 157).[22][23] This allows for indirect quantification.

  • Challenges: This approach is susceptible to polyatomic interferences (e.g., from Ba-based ions), which requires advanced instrumentation like triple quadrupole ICP-MS (ICP-QQQ) to resolve.[20][23] Sample preparation is also more complex, requiring complete digestion of the organic molecule into an aqueous solution without losing volatile fluorine.

  • When to Consider It: ICP-MS is best suited for multi-elemental screening where fluorine is one of many elements of interest, or when extremely low detection limits (sub-ppb) are required and the complex method development is justified.

Atomic Absorption Spectroscopy (AAS)

AAS is not a primary technique for fluorine determination due to its low sensitivity and indirect nature. It cannot directly measure fluorine. Indirect methods exist, such as precipitating fluoride with a known amount of a metal cation and then measuring the excess metal in the supernatant, but these are cumbersome and less accurate than CIC.

Comparative Analysis: Selecting the Right Standard

The choice of analytical method depends critically on the specific research question, sample type, required throughput, and available budget.

Decision Matrix: Choosing Your Analytical Method

Decision_Matrix Start Start: Need F% in Fluorinated Heterocycle Q1 Is accurate bulk F% the primary goal? Start->Q1 Q2 Is multi-element screening (including F) required? Q1->Q2 No CIC Method of Choice: Combustion Ion Chromatography (CIC) Q1->CIC Yes ICPMS Consider Indirect ICP-MS (BaF+ method with ICP-QQQ) Q2->ICPMS Yes Reconsider Re-evaluate analytical needs. CIC is the standard for bulk %F. Q2->Reconsider No Q3 Are ultra-trace (ppb/ppt) levels of F critical? ICPMS->Q3 Also consider if...

Caption: Decision matrix for selecting a fluorine analysis method.

Comprehensive Comparison Table
FeatureCombustion Ion Chromatography (CIC)Indirect ICP-MS (as BaF+)
Primary Application Gold standard for total F% (bulk) Multi-element screening, ultra-trace analysis
Principle Combustion, absorption, IC separationPlasma ionization, mass separation (of BaF+)
Sample Prep Simple weighing in a capsuleComplex acid digestion required
Accuracy Excellent (97-103% recovery)Good, but method-dependent
Precision Excellent (< 5% RSD)Good (< 10% RSD)
Detection Limit Low ppm (mg/kg)Very low (ppb/ppt)
Throughput High (10-15 min/sample)Lower (longer sample prep)
Interferences Minimal due to matrix eliminationSignificant polyatomic interferences
Instrumentation Cost Moderate to HighHigh to Very High (ICP-QQQ)

Trustworthiness & Self-Validation: The Role of CRMs

Regardless of the chosen method, trustworthiness is paramount. Method validation is a non-negotiable step.

  • Certified Reference Materials (CRMs): The use of CRMs is the most effective way to validate accuracy. These are materials with a certified concentration of fluorine in a relevant matrix (e.g., coal, clay, or custom organic standards). Analyzing a CRM at the beginning and end of an analytical run provides confidence in the entire process.

  • Quality Control (QC) Samples: In addition to CRMs, an in-house, well-characterized material should be run periodically within a sample batch to monitor for instrument drift or other systematic errors.

Conclusion and Future Outlook

For the vast majority of applications in pharmaceutical and chemical research involving fluorinated heterocycles, Combustion Ion Chromatography (CIC) remains the definitive standard. Its robustness, accuracy, and relative simplicity make it the most reliable and efficient method for determining total fluorine content. The technique effectively overcomes the inherent challenges of fluorine's reactivity by completely eliminating the organic matrix prior to a highly specific and sensitive IC determination.

While advanced spectroscopic methods like indirect ICP-MS have a role in specialized ultra-trace and multi-elemental analysis, they should be seen as complementary rather than as replacements for CIC in the context of bulk elemental composition.

Future developments will likely focus on increasing the speed of CIC systems and expanding the library of certified organic fluorine reference materials to cover a wider range of complex heterocyclic matrices, further enhancing the confidence and comparability of results across different laboratories.

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